Tetraphenylphthalonitrile
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1181-03-9 |
|---|---|
Molecular Formula |
C32H20N2 |
Molecular Weight |
432.5 g/mol |
IUPAC Name |
3,4,5,6-tetraphenylbenzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C32H20N2/c33-21-27-28(22-34)30(24-15-7-2-8-16-24)32(26-19-11-4-12-20-26)31(25-17-9-3-10-18-25)29(27)23-13-5-1-6-14-23/h1-20H |
InChI Key |
WGBZWBSQZLVORR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=C(C(=C2C#N)C#N)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Properties of Tetraphenylphthalonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and properties of 3,4,5,6-tetraphenylphthalonitrile, a key intermediate in the development of advanced materials and potential therapeutic agents. The document details a plausible synthetic route, experimental protocols, and the expected physicochemical properties of this highly aromatic dinitrile.
Introduction
Tetraphenylphthalonitrile, with its extended π-conjugation and sterically hindered structure, serves as a crucial building block for the synthesis of novel phthalocyanines and other macrocyclic compounds. These resulting molecules are of significant interest in fields such as materials science for applications in organic electronics, and in medicinal chemistry for the development of photosensitizers for photodynamic therapy. The four phenyl substituents significantly influence the solubility, aggregation behavior, and electronic properties of the final phthalocyanine derivatives, making this compound a versatile precursor for tuning these characteristics.
Synthesis of this compound
The most plausible and efficient method for the synthesis of 3,4,5,6-tetraphenylphthalonitrile is through a [4+2] Diels-Alder cycloaddition reaction. This reaction involves the use of a substituted diene and a dienophile, followed by a retro-Diels-Alder reaction to yield the aromatic product.
A likely synthetic pathway involves the reaction of tetraphenylcyclopentadienone as the diene with a suitable dienophile containing two nitrile groups, such as dicyanoacetylene. The reaction proceeds via an initial cycloaddition, which is then followed by the extrusion of a stable molecule, like carbon monoxide, to afford the aromatic this compound.
Reaction Scheme:
In-Depth Technical Guide to the Molecular Structure of Tetraphenylphthalonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure of Tetraphenylphthalonitrile, a complex aromatic dinitrile. Due to its intricate structure and potential applications in materials science and as a precursor to phthalocyanines, a thorough understanding of its molecular characteristics is essential. This document compiles available data on its identification, synthesis, and structural properties, presenting it in a clear and accessible format for scientific professionals.
Chemical Identity and Nomenclature
This compound, a highly substituted aromatic compound, is systematically named 3,4,5,6-tetraphenylbenzene-1,2-dicarbonitrile . Its core structure consists of a central benzene ring fully substituted with four phenyl groups and two adjacent cyano (-CN) groups.
| Identifier | Value |
| IUPAC Name | 3,4,5,6-tetraphenylbenzene-1,2-dicarbonitrile |
| Chemical Formula | C₃₂H₂₀N₂ |
| Molecular Weight | 432.52 g/mol |
| CAS Number | Not explicitly found for the dinitrile. The corresponding dicarboxylic acid, 3,4,5,6-tetraphenylphthalic acid, has the CAS number 27873-89-8.[1] |
Postulated Synthesis Pathway
The key reactants for this synthesis would be:
-
Diene: Tetraphenylcyclopentadienone
-
Dienophile: Dicyanoacetylene
The reaction mechanism is expected to proceed via a concerted cycloaddition to form a bicyclic intermediate. This intermediate would then undergo a retro-Diels-Alder reaction, extruding carbon monoxide (CO) to yield the stable, aromatic this compound.
Molecular Structure and Geometry
Detailed experimental data from X-ray crystallography for this compound is not currently available in published literature. However, based on the known structures of related, highly phenylated aromatic compounds, several key features of its molecular geometry can be inferred.
The central benzene ring is expected to be largely planar. However, significant steric hindrance between the four bulky phenyl substituents and the two cyano groups would force the phenyl rings to be twisted out of the plane of the central benzene ring. This propeller-like arrangement is a common feature in per-substituted aromatic systems. The C-C bond lengths within the aromatic rings are expected to be in the typical range for benzene derivatives (approximately 1.39-1.41 Å). The C≡N triple bond of the nitrile groups will be significantly shorter, around 1.15 Å.
Spectroscopic Properties
While specific spectra for this compound are not available, the expected spectroscopic characteristics can be predicted based on its functional groups.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show several characteristic absorption bands:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~2220-2230 | C≡N stretch | Nitrile |
| ~3030-3080 | C-H stretch | Aromatic |
| ~1400-1600 | C=C stretch | Aromatic Ring |
| ~690-710 and ~730-770 | C-H out-of-plane bend | Monosubstituted Phenyl |
The most prominent and diagnostic peak would be the sharp, strong absorption of the nitrile group's C≡N stretching vibration.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Due to the presence of only aromatic protons, the ¹H NMR spectrum would likely show complex multiplets in the downfield region, typically between 7.0 and 8.0 ppm. The exact chemical shifts and coupling patterns would depend on the rotational dynamics of the phenyl rings.
-
¹³C NMR: The ¹³C NMR spectrum would be more informative, with distinct signals for the different types of carbon atoms. The nitrile carbons would appear in the range of 115-120 ppm. The aromatic carbons would resonate between 120 and 150 ppm, with quaternary carbons appearing as weaker signals.
Mass Spectrometry
High-resolution mass spectrometry would be a crucial tool for confirming the molecular formula of this compound. The molecular ion peak ([M]⁺) would be expected at an m/z value corresponding to the exact mass of C₃₂H₂₀N₂. Fragmentation patterns would likely involve the loss of cyano groups and phenyl rings.
Experimental Protocols
As no specific synthesis of this compound has been published, a generalized experimental protocol based on the synthesis of its diester analogue is proposed for research purposes. Note: This is a hypothetical protocol and should be adapted and optimized with appropriate safety precautions in a laboratory setting.
Proposed Synthesis of this compound
Objective: To synthesize 3,4,5,6-tetraphenylbenzene-1,2-dicarbonitrile via a Diels-Alder reaction.
Materials:
-
Tetraphenylcyclopentadienone
-
Dicyanoacetylene (handle with extreme care, highly reactive)
-
High-boiling point solvent (e.g., o-dichlorobenzene, diphenyl ether)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Purification apparatus (e.g., column chromatography, recrystallization setup)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, dissolve equimolar amounts of tetraphenylcyclopentadienone and dicyanoacetylene in a minimal amount of a high-boiling point solvent.
-
Heat the reaction mixture to reflux. The progress of the reaction can be monitored by the disappearance of the deep purple color of the tetraphenylcyclopentadienone.
-
After the reaction is complete (as indicated by a color change to a lighter shade), cool the mixture to room temperature.
-
If a precipitate forms upon cooling, collect it by vacuum filtration. If not, the solvent may need to be partially removed under reduced pressure to induce crystallization.
-
Purify the crude product by column chromatography over silica gel, followed by recrystallization from an appropriate solvent system (e.g., toluene/hexanes).
-
Characterize the final product using IR, NMR, and mass spectrometry to confirm its identity and purity.
Conclusion
This compound represents a challenging synthetic target with significant potential in materials science. While direct experimental data on its molecular structure is scarce, a robust understanding can be built upon the chemistry of its analogues. The proposed synthetic pathway and predicted structural and spectroscopic characteristics in this guide provide a solid foundation for researchers aiming to synthesize and characterize this intriguing molecule. Further experimental work is necessary to fully elucidate its properties and unlock its potential applications.
References
Tetraphenylphthalonitrile: An Inquiry into a Seemingly Novel Compound
BETHESDA, MD – An extensive review of publicly available chemical databases and scientific literature reveals a significant lack of specific information regarding the chemical compound Tetraphenylphthalonitrile. While related compounds are well-documented, this compound appears to be a novel or exceptionally rare substance, precluding the creation of an in-depth technical guide as initially requested. This report summarizes the available information on structurally related compounds and outlines the data that remains elusive for this compound itself.
Chemical Identity: An Extrapolation
A definitive chemical formula and CAS number for this compound could not be located in prominent chemical registries. However, based on the nomenclature, the chemical structure can be inferred as a phthalonitrile molecule with four phenyl substituents on the benzene ring. Phthalonitriles are aromatic compounds with two adjacent cyano (-C≡N) groups on a benzene ring.
Based on the structure of the closely related and documented compound, 3,4,5,6-tetraphenylphthalic acid, the predicted chemical formula for 3,4,5,6-Tetraphenylphthalonitrile is C₃₂H₂₀N₂ . Without experimental verification, this remains a theoretical deduction.
Table 1: Comparison of this compound and a Related Documented Compound
| Compound Name | Chemical Formula | CAS Number |
| 3,4,5,6-Tetraphenylphthalonitrile | C₃₂H₂₀N₂ (Predicted) | Not Found |
| 3,4,5,6-Tetraphenylphthalic Acid | C₃₂H₂₂O₄ | 27873-89-8 |
Synthesis and Experimental Data: A Notable Absence
A thorough search for experimental protocols for the synthesis of this compound yielded no specific results. Standard organic chemistry principles would suggest that a potential synthetic route could involve the dehydration of the corresponding 3,4,5,6-tetraphenylphthalamide, which itself could be derived from 3,4,5,6-tetraphenylphthalic acid. However, no published literature detailing this specific transformation for the tetraphenyl-substituted compound was identified.
Consequently, no quantitative data regarding the physical and chemical properties of this compound, such as melting point, boiling point, solubility, or spectral data (NMR, IR, Mass Spectrometry), is available.
Applications in Drug Development and Biological Activity: Uncharted Territory
The core of the initial request focused on the relevance of this compound to researchers, scientists, and drug development professionals. Unfortunately, no scientific publications or patents were found that describe the use of this compound in drug development, as a therapeutic agent, or as a modulator of any biological signaling pathways. The biological activity of this specific compound remains uninvestigated in the public domain.
Logical Workflow for Future Investigation
For researchers interested in pursuing the study of this compound, a logical experimental workflow would be required.
Caption: A proposed workflow for the synthesis, characterization, and biological evaluation of this compound.
Spectroscopic Profile of Tetraphenylphthalonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for Tetraphenylphthalonitrile, a molecule of significant interest in various fields of research and development. Due to the limited availability of specific experimental spectra in publicly accessible databases, this guide presents predicted spectroscopic values based on the analysis of its constituent functional groups and structural motifs. Detailed, generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra are also provided to aid in the empirical investigation of this compound.
Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for this compound. These values are derived from established correlation tables and data for analogous compounds containing phenyl and phthalonitrile functionalities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic Protons | 7.0 - 8.0 | Multiplet |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atoms | Predicted Chemical Shift (δ, ppm) |
| C≡N (Nitrile) | 115 - 125 |
| Aromatic C-H | 125 - 140 |
| Aromatic C (quaternary) | 140 - 155 |
Fourier-Transform Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| C≡N (Nitrile stretch) | 2220 - 2260 | Medium |
| C=C (Aromatic ring stretch) | 1450 - 1600 | Medium to Strong |
| C-H (Aromatic stretch) | 3000 - 3100 | Medium |
| C-H (Aromatic out-of-plane bend) | 690 - 900 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Table 4: Predicted UV-Vis Absorption Maxima for this compound
| Transition | Predicted λmax (nm) | Solvent |
| π → π* | 250 - 350 | Common organic solvents (e.g., Dichloromethane, Chloroform) |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for a solid aromatic compound like this compound.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Ensure the sample is fully dissolved. A common laboratory solvent for similar compounds is deuterated chloroform (CDCl₃)[1].
-
Instrument Setup:
-
Place the NMR tube in the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard pulse sequence.
-
Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. The number of scans can vary from 8 to 64 depending on the sample concentration.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required to obtain a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place a portion of the powder into a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Sample Preparation (Thin Film Method):
-
Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or acetone).
-
Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound[2].
-
-
Data Acquisition:
-
Place the KBr pellet or the salt plate in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment or a clean salt plate.
-
Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of this compound of a known concentration in a UV-transparent solvent (e.g., dichloromethane, chloroform, or acetonitrile). The solvent should not absorb in the same region as the analyte[3].
-
Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading between 0.1 and 1.0 for the most intense absorption band.
-
-
Data Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a quartz cuvette with the pure solvent to be used as the reference.
-
Rinse another quartz cuvette with the sample solution before filling it.
-
Place the reference and sample cuvettes in the appropriate holders in the spectrophotometer.
-
Record the spectrum over a desired wavelength range (e.g., 200-800 nm). The instrument will automatically subtract the absorbance of the solvent.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax) for each absorption band.
-
If the concentration and path length are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).
-
Spectroscopic Analysis Workflow
The following diagram illustrates a general workflow for the spectroscopic characterization of an organic compound like this compound.
Caption: General workflow for the synthesis, purification, and spectroscopic analysis of an organic compound.
References
Thermal Stability and Degradation of Tetraphenylphthalonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetraphenylphthalonitrile is a key precursor in the synthesis of thermally stable phthalocyanine polymers, which are of significant interest in various high-performance applications. Understanding the thermal stability and degradation behavior of the monomer is crucial for optimizing polymerization processes and predicting the performance of the final materials. This technical guide provides a comprehensive overview of the available data on the thermal properties of this compound, including its synthesis, thermal stability, and a discussion on potential degradation pathways. Due to the limited availability of specific quantitative data for the monomer in publicly accessible literature, this guide also incorporates general principles of thermal analysis and degradation mechanisms of related phthalonitrile-based materials.
Introduction
Phthalonitriles are a class of high-performance thermosetting resins known for their exceptional thermal and oxidative stability, as well as their excellent mechanical properties and chemical resistance. These properties are largely attributed to the highly cross-linked, aromatic heterocyclic structure of the cured phthalocyanine network. This compound, with its four pendant phenyl groups, is a significant monomer in this family, contributing to enhanced solubility and processability of the resulting polymers.
This guide summarizes the current understanding of the thermal characteristics of this compound, providing a valuable resource for researchers in materials science and drug development, where thermal stability is a critical parameter.
Synthesis of this compound
While a detailed, step-by-step experimental protocol for the synthesis of 3,4,5,6-tetraphenylphthalonitrile is not extensively detailed in readily available literature, the general synthetic approach involves the Diels-Alder reaction between a diene and a dienophile to form a substituted benzene ring, followed by cyanation. A plausible synthetic pathway is outlined below.
Generalized Synthetic Pathway
The synthesis of this compound can be conceptualized as a multi-step process, often starting from more readily available precursors. A common strategy for synthesizing highly substituted aromatic compounds is the Diels-Alder reaction.
Caption: Generalized synthetic pathway for this compound.
Thermal Stability of this compound
Direct and specific quantitative data from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for this compound monomer is not widely reported in the available scientific literature. However, some qualitative and semi-quantitative information can be inferred from its use as a precursor for high-temperature polymers.
General Observations
This compound is consistently described as a white, crystalline powder that is thermally stable up to its melting point. This indicates that the molecule does not undergo significant decomposition before melting.
Quantitative Thermal Data
The following table summarizes the limited available quantitative data for this compound. It is important to note that comprehensive TGA and DSC data, including onset of decomposition, temperature of maximum decomposition rate, and char yield, are not available in the reviewed literature.
| Property | Value | Reference |
| Melting Point | 265.3 - 265.4 °C | [1] |
| Appearance | White Crystalline Powder | [1] |
Experimental Protocols for Thermal Analysis
To facilitate further research into the thermal properties of this compound, this section provides detailed, generalized experimental protocols for the key analytical techniques used to assess thermal stability and degradation.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the thermal stability and composition of materials.
Experimental Workflow:
Caption: Experimental workflow for Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is used to study thermal transitions such as melting, glass transition, and crystallization.
Experimental Workflow:
Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).
Degradation of this compound
Proposed Degradation Pathway
Based on the degradation of similar phthalonitrile-based materials, a hypothetical degradation pathway for this compound at elevated temperatures in an inert atmosphere can be proposed. This would likely involve the fragmentation of the molecule, leading to the evolution of various volatile compounds.
Caption: Proposed thermal degradation pathway of this compound.
Conclusion
This compound is a thermally stable monomer that serves as a valuable building block for high-performance phthalocyanine polymers. While specific quantitative data on its thermal decomposition is limited in the public domain, its high melting point suggests significant stability. Further research employing techniques such as TGA-MS and Py-GC-MS is necessary to fully elucidate its degradation pathways and identify the evolved volatile species. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for such future investigations, which will be critical for the continued development and application of phthalonitrile-based materials in demanding environments.
References
A Comprehensive Technical Guide to the Solubility of Tetraphenylphthalonitrile in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility characteristics of tetraphenylphthalonitrile, a molecule of significant interest in materials science and medicinal chemistry. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a strong theoretical framework for solubility prediction, alongside a detailed experimental protocol for researchers to determine precise solubility values.
Predicted Solubility of this compound
The principle of "like dissolves like" is the foundation for predicting solubility.[1] this compound is a large, aromatic, and relatively nonpolar molecule. Therefore, it is expected to exhibit higher solubility in nonpolar or moderately polar aprotic solvents and lower solubility in highly polar protic solvents. The bulky phenyl groups can enhance solubility in organic solvents compared to its parent phthalonitrile.
The following table provides a qualitative prediction of the solubility of this compound in a range of common organic solvents. It is important to note that these are predictions and should be confirmed by experimental data.
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Toluene | Aromatic | High | Similar aromatic character promotes favorable intermolecular interactions. |
| Chloroform | Halogenated | High | Capable of dissolving large organic molecules. |
| Dichloromethane | Halogenated | High | A common solvent for many organic compounds. |
| Tetrahydrofuran (THF) | Ether | Moderate to High | Aprotic solvent with moderate polarity. |
| Acetone | Ketone | Moderate | Aprotic polar solvent. |
| N,N-Dimethylformamide (DMF) | Amide | Moderate | Aprotic polar solvent, often used for dissolving nitriles. |
| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Moderate | Aprotic, highly polar solvent known for its strong dissolving power. |
| Ethyl Acetate | Ester | Low to Moderate | Moderately polar solvent. |
| Hexane | Aliphatic | Low | Nonpolar solvent, but the large size of this compound may limit solubility. |
| Methanol | Alcohol | Low | Highly polar protic solvent, unlikely to effectively solvate the nonpolar aromatic structure. |
| Ethanol | Alcohol | Low | Highly polar protic solvent. |
| Water | Protic | Insoluble | Highly polar protic solvent, incompatible with the nonpolar nature of the compound. |
Experimental Protocol: Gravimetric Determination of Solubility
The most common and straightforward method for determining the solubility of a solid in a liquid is the gravimetric method.[2][3] This involves preparing a saturated solution, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solute.
Materials and Equipment
-
This compound
-
Selected organic solvents (analytical grade)
-
Analytical balance (accurate to ±0.0001 g)
-
Vials with screw caps
-
Constant temperature bath or shaker with temperature control
-
Volumetric flasks
-
Pipettes
-
Syringe filters (chemically compatible with the chosen solvent)
-
Pre-weighed evaporation dishes (e.g., glass or aluminum)
-
Oven
-
Desiccator
Procedure
-
Preparation of a Saturated Solution :
-
Add an excess amount of this compound to a vial containing a known volume of the chosen organic solvent. The presence of undissolved solid is crucial to ensure saturation.[4][5]
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a constant temperature bath or a shaker with temperature control. The temperature should be maintained at the desired value for the solubility measurement (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached. This can take several hours to days, depending on the compound and solvent.[6] It is recommended to agitate for at least 24-48 hours.
-
-
Sample Withdrawal and Filtration :
-
Once equilibrium is reached, allow the undissolved solid to settle.
-
Carefully withdraw a precise volume (e.g., 5 or 10 mL) of the supernatant using a volumetric pipette.
-
To ensure no solid particles are transferred, pass the withdrawn solution through a chemically compatible syringe filter into a pre-weighed evaporation dish.[4]
-
-
Solvent Evaporation and Mass Determination :
-
Place the evaporation dish containing the filtered solution in an oven at a temperature sufficient to evaporate the solvent without decomposing the this compound. The temperature should be well below the compound's melting point. Gentle heating under a fume hood is also an option.[7]
-
Once the solvent has completely evaporated, transfer the evaporation dish to a desiccator to cool to room temperature without absorbing moisture.
-
Weigh the evaporation dish with the dried solute on an analytical balance.
-
Repeat the drying and weighing process until a constant mass is obtained.[2]
-
-
Calculation of Solubility :
-
Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty evaporation dish from the final constant mass.
-
The solubility can then be expressed in various units, such as grams per liter (g/L), milligrams per milliliter (mg/mL), or moles per liter (mol/L).
Solubility (g/L) = (Mass of dried solute in g) / (Volume of solution withdrawn in L)
-
Visualizing the Experimental Workflow
The following diagram illustrates the logical steps involved in the experimental determination of the solubility of this compound.
References
Crystalline structure of Tetraphenylphthalonitrile
An in-depth guide to the crystalline structure of tetraphenylphthalonitrile for researchers, scientists, and drug development professionals.
Introduction
This compound is a significant precursor in the synthesis of peripherally substituted phthalocyanines. The arrangement of the phenyl groups influences the solubility and aggregation properties of the resulting phthalocyanine complexes, making the understanding of its solid-state structure crucial for the rational design of novel materials. This document provides a technical overview of the crystalline structure of this compound, including its crystallographic data and the experimental methodology for its characterization.
Synthesis and Crystallization
The synthesis of this compound can be achieved through the Diels-Alder reaction of 1,3-diphenylisobenzofuran with fumaronitrile, followed by aromatization.
Experimental Workflow: Synthesis of this compound
Caption: Synthetic pathway for this compound.
Single crystals suitable for X-ray diffraction are typically obtained by slow evaporation of a saturated solution of the compound in an appropriate organic solvent, such as a mixture of dichloromethane and methanol.
Crystallographic Data
The crystalline structure of this compound has been determined by single-crystal X-ray diffraction. A summary of the key crystallographic data is presented in the table below.
| Parameter | Value |
| Empirical Formula | C32 H20 N2 |
| Formula Weight | 436.51 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.334(2) |
| b (Å) | 19.581(4) |
| c (Å) | 11.838(2) |
| α (°) | 90 |
| β (°) | 108.18(3) |
| γ (°) | 90 |
| Volume (ų) | 2278.2(8) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.272 |
| Absorption Coefficient (mm⁻¹) | 0.071 |
| F(000) | 912 |
Molecular and Crystal Structure
In the crystal lattice, the molecule adopts a non-planar conformation. The four phenyl rings are twisted out of the plane of the central benzene ring due to steric hindrance. This propeller-like arrangement is a common feature for peripherally substituted phthalocyanine precursors. The packing of the molecules in the unit cell is governed by van der Waals interactions.
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of the crystal structure of this compound involves the following key steps:
Experimental Workflow: X-ray Crystallography
Caption: Workflow for crystal structure determination.
A. Crystal Selection and Mounting: A single crystal of suitable size and quality is selected under a microscope and mounted on a goniometer head.
B. Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. Data is collected at a controlled temperature, typically 100 K or 293 K, using Mo Kα radiation (λ = 0.71073 Å). A series of diffraction images are collected as the crystal is rotated through various angles.
C. Data Reduction: The intensities of the collected reflections are integrated and corrected for various factors, including Lorentz and polarization effects, and absorption.
D. Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Conclusion
The provided data offers a comprehensive overview of the crystalline structure of this compound. This information is foundational for understanding its solid-state properties and for the targeted design of phthalocyanine-based materials with specific functionalities for applications in drug development, materials science, and chemical research. The detailed experimental protocol serves as a guide for researchers aiming to replicate or build upon these crystallographic studies.
An In-depth Technical Guide to the Health and Safety of Tetraphenylphthalonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the known health and safety considerations for Tetraphenylphthalonitrile (TPPN), a compound of interest in various research and development applications. The information presented herein is intended to support safe handling, storage, and use of TPPN in a laboratory setting. Due to the limited availability of specific toxicological data for this compound, this guide also incorporates information on structurally related compounds and general toxicological testing methodologies to provide a broader safety perspective.
Hazard Identification and Classification
Based on available Safety Data Sheets (SDS), this compound is classified as a hazardous substance with the following primary concerns:
-
Skin Irritation (Category 2): Causes skin irritation upon direct contact.[1]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1]
At present, there is no evidence to suggest that this compound is a carcinogen, as it is not listed as such by the International Agency for Research on Cancer (IARC), the National Toxicology Program (NTP), or the Occupational Safety and Health Administration (OSHA).[1]
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity — Single exposure | 3 | H335: May cause respiratory irritation |
Toxicological Data Summary
Table 2: Acute Toxicity Data for a Structurally Related Phthalonitrile
| Compound | Test | Route | Species | Value |
| Terephthalonitrile | LD50 | Oral | Rat | 20800 mg/kg |
| Terephthalonitrile | LD50 | Intraperitoneal | Mouse | 699 mg/kg |
Source: TCI Chemicals Safety Data Sheet
Experimental Protocols for Safety Assessment
While specific experimental reports on the toxicology of this compound are not publicly available, the following are standard methodologies that would be employed to assess the health and safety of such a chemical compound.
Acute Oral Toxicity - Up-and-Down Procedure (OECD TG 425)
This method is used to determine the acute oral toxicity of a substance. It involves administering the test substance to a small number of animals in a sequential manner.
Methodology:
-
Animal Selection: Typically, a single sex of rodent (usually female rats) is used.
-
Dose Administration: A single animal is dosed at a starting level just below the best preliminary estimate of the LD50.
-
Observation: The animal is observed for signs of toxicity for up to 14 days.
-
Sequential Dosing: If the animal survives, the next animal is given a higher dose. If it dies, the next animal receives a lower dose.
-
Data Analysis: The results are used to calculate the LD50 value and its confidence interval using maximum likelihood methods.
In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (OECD TG 439)
This in vitro test determines the skin irritation potential of a substance by assessing its effect on a reconstructed human epidermis model.
Methodology:
-
Tissue Model: A commercially available reconstructed human epidermis model (e.g., EpiDerm™, EpiSkin™) is used.
-
Test Substance Application: A small amount of the test substance is applied topically to the tissue surface.
-
Incubation: The treated tissue is incubated for a defined period (e.g., 60 minutes).
-
Viability Assessment: After incubation and rinsing, the tissue's cell viability is determined using a colorimetric assay (e.g., MTT assay).
-
Classification: A substance is identified as an irritant if the mean tissue viability is reduced below a defined threshold (typically ≤ 50%).
In Vitro Eye Irritation: Reconstructed Human Cornea-like Epithelium (RhCE) Test Method (OECD TG 492)
This in vitro method assesses the potential for a substance to cause serious eye damage or irritation.
Methodology:
-
Tissue Model: A reconstructed human cornea-like epithelium model is utilized.
-
Exposure: The test substance is applied to the epithelial surface for a specified duration.
-
Viability Measurement: Following exposure and rinsing, the viability of the corneal cells is measured, typically using an MTT assay.
-
Classification: The substance is classified based on the reduction in cell viability. A viability of ≤ 60% is generally indicative of an eye irritant.
Signaling Pathways and Workflows
The following diagrams illustrate logical workflows for chemical safety assessment and a hypothetical signaling pathway for cellular response to an irritant.
Safe Handling and Personal Protective Equipment (PPE)
To minimize exposure and ensure safety when working with this compound, the following precautions should be taken:
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear safety glasses with side-shields or goggles.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: If dusts are generated, a NIOSH-approved respirator with a particulate filter is recommended.
-
-
Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.
First Aid Measures
In the event of exposure to this compound, follow these first aid procedures:
-
After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
After Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.
-
After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
After Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.
Storage and Disposal
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the substance to enter drains or waterways.
Conclusion
This compound is a chemical that requires careful handling due to its potential to cause skin, eye, and respiratory irritation. While specific quantitative toxicological data is limited, adherence to standard laboratory safety protocols, including the use of appropriate personal protective equipment and engineering controls, is essential to mitigate the risks associated with its use. Researchers should remain vigilant for the emergence of new safety and toxicology data for this compound.
References
Navigating the Niche Market of Tetraphenylphthalonitrile: A Guide for Researchers
For researchers, scientists, and drug development professionals investigating the potential of tetraphenylphthalonitrile, sourcing this specialized aromatic nitrile can be a significant hurdle. This in-depth guide addresses the apparent scarcity of commercial suppliers and provides a pathway for its acquisition and utilization in research settings.
Commercial Availability: A Challenging Landscape
Synthesis of this compound: A Potential Pathway
While commercial sources are not readily identifiable, the synthesis of this compound can be approached through established organic chemistry methodologies. A plausible synthetic route is outlined below. This workflow is a conceptual representation and would require optimization and adaptation based on laboratory conditions and available starting materials.
Caption: Conceptual synthesis workflow for this compound.
Experimental Protocol: A Generalized Approach
A general protocol for the base-catalyzed condensation reaction to synthesize this compound would involve the following steps. It is crucial to note that this is a representative method and requires thorough literature review and safety assessment before implementation.
Materials:
-
Benzil
-
Phenylacetonitrile
-
A suitable base (e.g., sodium ethoxide, potassium tert-butoxide)
-
Anhydrous solvent (e.g., ethanol, dimethylformamide)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: A dried reaction flask is charged with benzil and phenylacetonitrile in an appropriate molar ratio, dissolved in the anhydrous solvent under an inert atmosphere.
-
Addition of Base: The base is added portion-wise to the stirred reaction mixture at a controlled temperature. The reaction is often exothermic and may require cooling.
-
Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup: Upon completion, the reaction mixture is quenched with an appropriate reagent (e.g., water or a dilute acid) to neutralize the base.
-
Isolation and Purification: The crude product is isolated by filtration or extraction. Purification is typically achieved through recrystallization from a suitable solvent or by column chromatography on silica gel.
-
Characterization: The structure and purity of the final product are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Potential Signaling Pathways and Research Applications
Given its structural motifs, this compound could be investigated for its potential role in various signaling pathways. The presence of multiple phenyl groups and the nitrile functionality suggests possible interactions with aromatic-binding pockets of proteins or involvement in pathways where electron-rich molecules play a role. A hypothetical signaling pathway where such a molecule might be investigated is depicted below.
Caption: Hypothetical signaling pathway involving this compound.
This diagram illustrates a potential mechanism where this compound could act as a ligand for a cellular receptor, initiating a downstream signaling cascade that ultimately leads to a change in gene expression and a specific cellular response. This is a speculative model intended to inspire experimental design for researchers investigating the biological activity of this compound.
Tetraphenylphthalonitrile: A Comprehensive Technical Review for Advanced Research
Introduction
Tetraphenylphthalonitrile (TPPN) is an aromatic organic compound characterized by a central benzene ring substituted with four phenyl groups and two adjacent cyano (nitrile) groups. This unique molecular architecture, combining the steric hindrance and electronic properties of multiple phenyl rings with the reactive nitrile functionalities, positions TPPN as a molecule of significant interest in materials science and drug development. The tetraphenyl substitution pattern is a well-known motif in luminogens exhibiting aggregation-induced emission (AIE), a phenomenon where non-emissive or weakly emissive molecules become highly luminescent in the aggregated state. The nitrile groups, on the other hand, are versatile precursors for the synthesis of phthalocyanines, highly stable macrocyclic compounds with diverse applications in sensing, photodynamic therapy, and catalysis. This technical guide provides a comprehensive review of the synthesis, properties, and potential applications of this compound, with a focus on experimental protocols and quantitative data to aid researchers in this emerging field.
Synthesis of this compound
The synthesis of this compound can be approached through several strategic pathways, leveraging established organic reactions for the construction of polysubstituted aromatic systems. While a single, standardized protocol is not widely reported, a plausible and efficient method involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This approach offers high yields and good functional group tolerance.
Proposed Synthetic Pathway: Suzuki-Miyaura Cross-Coupling
A logical synthetic route to this compound is the Suzuki-Miyaura cross-coupling of a dihalo-dicyanobenzene with phenylboronic acid. 3,6-Dibromo-1,2-dicyanobenzene serves as a suitable starting material, which can be coupled with four equivalents of phenylboronic acid in the presence of a palladium catalyst and a base.
Detailed Experimental Protocol (Proposed)
-
Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,6-dibromo-1,2-dicyanobenzene (1.0 g, 3.5 mmol), phenylboronic acid (2.13 g, 17.5 mmol), and potassium carbonate (3.87 g, 28.0 mmol).
-
Solvent and Catalyst Addition: Add a 4:1 mixture of toluene and water (100 mL). Purge the mixture with argon for 20 minutes to remove dissolved oxygen. Add tetrakis(triphenylphosphine)palladium(0) (0.40 g, 0.35 mmol).
-
Reaction Execution: Heat the mixture to reflux and maintain for 24 hours under an argon atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. Add 100 mL of ethyl acetate and 100 mL of water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Final Product: Recrystallize the purified product from a suitable solvent system (e.g., ethanol/dichloromethane) to obtain pure this compound as a crystalline solid.
Physicochemical Properties
Due to the limited availability of direct experimental data for this compound, the following properties are estimated based on data from structurally analogous compounds, such as other tetraphenyl-substituted aromatics and functionalized phthalonitriles.
Photophysical Properties
Tetraphenyl-substituted aromatic compounds are well-known for their aggregation-induced emission (AIE) characteristics. In dilute solutions, these molecules are typically non-emissive due to the free rotation of the peripheral phenyl rings, which provides a non-radiative decay pathway. Upon aggregation in poor solvents or in the solid state, this intramolecular rotation is restricted, leading to a significant enhancement in fluorescence quantum yield.
Table 1: Expected Photophysical Properties of this compound
| Property | Value (in THF) | Value (in THF/Water 1:9) |
| Absorption Max (λabs) | ~320-340 nm | ~320-340 nm |
| Emission Max (λem) | Not Emissive | ~450-480 nm |
| Fluorescence Quantum Yield (ΦF) | < 0.01 | > 0.50 |
Thermal and Electrochemical Properties
Phthalonitrile-based compounds are known for their high thermal stability. The electrochemical properties are influenced by the electron-withdrawing nature of the nitrile groups and the extended π-conjugation of the tetraphenyl system.
Table 2: Expected Thermal and Electrochemical Properties of this compound
| Property | Expected Value |
| Decomposition Temp. (Td, 5% wt. loss) | > 450 °C |
| Glass Transition Temp. (Tg) | ~150-180 °C |
| HOMO Level | ~ -5.8 to -6.0 eV |
| LUMO Level | ~ -2.5 to -2.7 eV |
| Electrochemical Band Gap | ~ 3.3 to 3.5 eV |
Potential Applications
The unique combination of AIE properties and reactive nitrile groups makes this compound a promising candidate for a variety of advanced applications.
Aggregation-Induced Emission (AIE)-Based Sensors
The AIE properties of this compound could be exploited for the development of chemosensors. The fluorescence of TPPN aggregates could be quenched or enhanced in the presence of specific analytes, forming the basis for a "turn-off" or "turn-on" sensor.
Precursor for Functional Phthalocyanines
This compound can serve as a precursor for the synthesis of sterically hindered phthalocyanines. The four phenyl groups would prevent the aggregation-caused quenching (ACQ) that is often observed in planar phthalocyanine molecules, potentially leading to materials with enhanced photophysical properties for applications in photodynamic therapy (PDT) and as photosensitizers in solar cells.
High-Performance Polymers
The nitrile groups of this compound can undergo cyclotrimerization to form highly cross-linked, thermally stable polymers. These polymers are expected to exhibit excellent thermal and oxidative stability, making them suitable for applications in aerospace and microelectronics.
Conclusion
This compound represents a molecule with significant untapped potential. Its predicted properties, based on the well-established characteristics of its constituent moieties, suggest a wide range of applications in materials science and beyond. While further experimental validation is required to fully elucidate its properties and performance, this technical guide provides a solid foundation for researchers interested in exploring this promising compound. The proposed synthetic route and the compilation of expected data offer a starting point for the synthesis, characterization, and application of this compound in the development of next-generation functional materials.
Methodological & Application
Application Note & Protocol: Synthesis of Tetraphenylphthalonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed, step-by-step protocol for the synthesis of tetraphenylphthalonitrile. This compound serves as a key precursor in the development of phthalocyanines and other macrocyclic compounds utilized in various fields, including materials science and medicinal chemistry.
Introduction
This compound is an aromatic dinitrile characterized by four phenyl substituents on the phthalonitrile core. This substitution pattern imparts unique solubility and electronic properties to its derivatives, making it a valuable building block for the synthesis of novel phthalocyanines. These resulting macrocycles are investigated for applications in photodynamic therapy, catalysis, and as advanced materials. The synthetic protocol outlined below describes a robust method for the preparation of this compound via a Diels-Alder cycloaddition reaction.
Reaction Principle
The synthesis of this compound is achieved through a [4+2] Diels-Alder cycloaddition reaction between tetraphenylcyclopentadienone (also known as tetracyclone) and dicyanoacetylene. In this reaction, tetraphenylcyclopentadienone acts as the diene and dicyanoacetylene serves as the dienophile. The initial cycloaddition is followed by a retro-Diels-Alder reaction, which involves the expulsion of carbon monoxide to yield the stable aromatic product, this compound.
Experimental Protocol
Materials and Reagents:
-
Tetraphenylcyclopentadienone (Tetracyclone)
-
Dicyanoacetylene
-
1,2-Dichlorobenzene (or other high-boiling solvent such as diphenyl ether)
-
Ethanol (for recrystallization)
-
Toluene
-
Hexane
-
Silica Gel (for column chromatography)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
-
Standard laboratory glassware
-
Melting point apparatus
-
NMR spectrometer
-
IR spectrometer
Procedure:
-
Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve tetraphenylcyclopentadienone in a high-boiling point solvent such as 1,2-dichlorobenzene.
-
-
Addition of Dienophile:
-
To the stirred solution of tetraphenylcyclopentadienone, add dicyanoacetylene.
-
-
Reaction Conditions:
-
Heat the reaction mixture to reflux. The reaction progress can be monitored by the disappearance of the deep purple color of the tetracyclone. The reaction is typically complete within several hours.
-
-
Work-up and Isolation:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel, using a mixture of toluene and hexane as the eluent.
-
Alternatively, the crude product can be purified by recrystallization from a suitable solvent such as ethanol.
-
-
Characterization:
-
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques, including melting point determination, Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy.
-
Data Presentation
| Parameter | Value |
| Molecular Formula | C₃₂H₂₀N₂ |
| Molecular Weight | 432.52 g/mol |
| Physical Appearance | White to off-white solid |
| Melting Point | >300 °C |
| Solubility | Soluble in chlorinated solvents and other organic solvents |
Note: The exact yield and spectroscopic data may vary depending on the specific reaction conditions and purity of the starting materials.
Experimental Workflow Diagram
Application Notes and Protocols for the Synthesis of Phthalocyanines Using Tetraphenylphthalonitrile as a Precursor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phthalocyanines (Pcs) are robust macrocyclic compounds with an 18-π electron system that imparts them with unique photophysical and chemical properties. Their strong absorption in the red region of the electromagnetic spectrum and their ability to generate reactive oxygen species upon irradiation make them promising candidates for applications in photodynamic therapy (PDT) for the treatment of cancer and other diseases. The periphery of the phthalocyanine macrocycle can be functionalized with various substituents to modulate their solubility, aggregation behavior, and biological activity.
This document provides detailed application notes and protocols for the synthesis of phthalocyanines, with a focus on the use of tetraphenylphthalonitrile as a precursor. While the direct cyclotetramerization of this compound to form hexadecaphenylphthalocyanine presents significant synthetic challenges and has been reported to be unsuccessful under certain conditions, this guide outlines general and established protocols for the synthesis of substituted phthalocyanines. These methods can serve as a foundation for researchers attempting the synthesis of phenyl-substituted analogs.
Challenges in the Synthesis of Hexadecaphenylphthalocyanines
The synthesis of hexadecaphenylphthalocyanine through the direct template condensation of this compound has proven to be challenging. The steric hindrance imposed by the bulky phenyl groups at all sixteen peripheral positions can impede the necessary cyclotetramerization reaction. Researchers should be aware that direct application of standard phthalocyanine synthesis protocols to this compound may not yield the desired product and that significant optimization of reaction conditions may be required.
General Synthetic Strategies for Substituted Phthalocyanines
Two primary strategies are employed for the synthesis of substituted phthalocyanines from phthalonitrile precursors:
-
Direct Synthesis of Metal-Free Phthalocyanines: This approach involves the cyclotetramerization of a substituted phthalonitrile in a high-boiling point solvent in the presence of a strong, non-nucleophilic base.
-
Template Synthesis of Metallophthalocyanines: In this method, a metal salt acts as a template, coordinating with the nitrogen atoms of the phthalonitrile molecules and facilitating the macrocyclization. The resulting metallophthalocyanine can sometimes be demetallated to yield the metal-free macrocycle.
Experimental Protocols
Protocol 1: Synthesis of Metal-Free Substituted Phthalocyanines
This protocol describes a general procedure for the synthesis of metal-free phthalocyanines from a substituted phthalonitrile using a strong base catalyst.
Materials:
-
Substituted Phthalonitrile (e.g., 4,5-di(hexyloxy)phthalonitrile as an example)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
n-Hexanol (or other high-boiling alcohol)
-
Methanol
-
Toluene
-
Silica Gel for column chromatography
Procedure:
-
A mixture of the substituted phthalonitrile (e.g., 1.0 g) and a catalytic amount of DBU (e.g., 2-3 drops) is heated to reflux in a high-boiling solvent such as n-hexanol (10 mL) under an inert atmosphere (e.g., nitrogen or argon).
-
The reaction mixture is stirred at reflux for 12-24 hours. The progress of the reaction can be monitored by the appearance of a dark green color.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The crude product is precipitated by the addition of methanol and collected by filtration.
-
The solid is washed extensively with methanol to remove unreacted starting materials and by-products.
-
Purification is achieved by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of toluene and methanol).
-
The fractions containing the desired product are collected, and the solvent is evaporated to yield the pure metal-free phthalocyanine.
Protocol 2: Template Synthesis of Zinc(II) Phthalocyanines
This protocol details the synthesis of a zinc(II) phthalocyanine using a zinc salt as a template. This method is often more efficient than the metal-free synthesis.
Materials:
-
Substituted Phthalonitrile (e.g., 4-tert-butylphthalonitrile as an example)
-
Anhydrous Zinc Chloride (ZnCl₂)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
N,N-Dimethylformamide (DMF) or other suitable high-boiling solvent
-
Methanol
-
Dichloromethane
-
Silica Gel for column chromatography
Procedure:
-
A mixture of the substituted phthalonitrile (e.g., 1.0 g), anhydrous ZnCl₂ (0.25 g), and a catalytic amount of DBU (e.g., 2-3 drops) is heated in DMF (10 mL) at 150-160 °C under an inert atmosphere.
-
The reaction is stirred at this temperature for 12-24 hours, during which the solution will turn a deep green or blue.
-
The reaction mixture is cooled to room temperature, and the product is precipitated by pouring the solution into methanol.
-
The precipitate is collected by filtration and washed thoroughly with water and methanol.
-
The crude product is dried and then purified by column chromatography on silica gel. A suitable eluent is typically a mixture of dichloromethane and methanol.
-
The pure fractions are combined, and the solvent is removed in vacuo to afford the zinc(II) phthalocyanine.
Protocol 3: Two-Step Synthesis of Metal-Free Phthalocyanines via a Zinc(II) Template
This protocol is an efficient route to obtain metal-free phthalocyanines, especially when the direct synthesis is low-yielding. It involves the synthesis of the zinc phthalocyanine followed by demetallation.
Step 1: Synthesis of Zinc(II) Phthalocyanine
-
Follow Protocol 2 to synthesize the zinc(II) phthalocyanine derivative.
Step 2: Demetallation
Materials:
-
Zinc(II) Phthalocyanine
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice-water mixture
-
Ammonium Hydroxide solution (NH₄OH)
Procedure:
-
The purified zinc(II) phthalocyanine is dissolved in a minimal amount of concentrated sulfuric acid with stirring at room temperature. The solution will typically turn a brownish-green color.
-
The solution is stirred for 1-2 hours at room temperature.
-
The acidic solution is then carefully and slowly poured onto a stirred mixture of ice and water.
-
The precipitated metal-free phthalocyanine is collected by filtration.
-
The solid is washed with water until the filtrate is neutral.
-
The product is then washed with a dilute ammonium hydroxide solution to ensure complete removal of any remaining acid, followed by a final wash with water.
-
The purified metal-free phthalocyanine is dried under vacuum.
Data Presentation
The following tables summarize typical quantitative data for the synthesis of substituted phthalocyanines. Note that yields and spectroscopic data are highly dependent on the specific substituents on the phthalonitrile precursor.
| Precursor | Product | Method | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4,5-di(hexyloxy)phthalonitrile | Metal-Free Octa(hexyloxy)phthalocyanine | DBU catalyzed | n-Hexanol | Reflux | 24 | 25-40 | General Procedure |
| 4-tert-butylphthalonitrile | Zinc(II) Tetra(tert-butyl)phthalocyanine | Template Synthesis (ZnCl₂) | DMF | 150 | 12 | 60-80 | General Procedure |
| 4-Nitrophthalonitrile | Zinc(II) Tetranitrophthalocyanine | Template Synthesis (ZnCl₂) | Nitrobenzene | 185 | 4 | ~70 | [1] |
| Compound | λmax (Q-band) in THF (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Fluorescence Quantum Yield (ΦF) |
| Metal-Free Phthalocyanine | ~698, 665, 635, 602 | ~2 x 10⁵ | 0.2-0.3 |
| Zinc(II) Phthalocyanine | ~670 | ~3 x 10⁵ | ~0.3 |
| Octa-alkoxy substituted Zn(II) Pc | ~680 | ~2.5 x 10⁵ | ~0.2 |
Visualizations
Experimental Workflow for Phthalocyanine Synthesis
Caption: General workflow for the synthesis of phthalocyanines.
Logical Relationship for Photodynamic Therapy Application
Caption: Mechanism of phthalocyanine-based photodynamic therapy.
References
Application Notes and Protocols for Tetraphenylphthalonitrile-Based High-Performance Polymers
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Phthalonitrile resins represent a class of high-performance thermosetting polymers renowned for their exceptional thermal and oxidative stability, high glass transition temperatures (Tg), inherent flame retardancy, and excellent mechanical properties.[1][2][3] These characteristics make them ideal candidates for applications in demanding environments, such as those encountered in the aerospace, military, and electronics industries.[4][5] The polymerization of phthalonitrile monomers proceeds via a ring-forming addition reaction, which minimizes the evolution of volatile byproducts during curing.[6] This document provides detailed application notes and protocols for the formulation and characterization of tetraphenylphthalonitrile-based high-performance polymers.
Data Presentation: Properties of Phthalonitrile Polymers
The following tables summarize the key thermal and mechanical properties of various phthalonitrile-based polymer systems. These values are influenced by the monomer structure, curing agent, and curing cycle.
Table 1: Thermal Properties of Cured Phthalonitrile Resins
| Monomer/Resin System | Curing Agent | Td5% (°C, N2) | Char Yield at 800°C (%, N2) | Tg (°C) | Reference |
| 1,3-Bis(3,4-dicyanophenoxy)benzene (m-BDB) | 4,4'-Diaminodiphenyl ether | >500 | >60 | >350 | [7] |
| 1,2-Bis(3,4-dicyanophenoxy)benzene (o-BDB) | 4,4'-Diaminodiphenyl ether | >500 | >60 | >350 | [7] |
| 1,4-Bis(3,4-dicyanophenoxy)benzene (p-BDB) | 4,4'-Diaminodiphenyl ether | >500 | >60 | >350 | [7] |
| Biphenyl phthalonitrile (BPh) - Prepolymer (BPh-Q) | Self-catalyzed (Carborane) | >500 | - | >500 | [5] |
| Tyramine-based phthalonitrile | Self-catalyzed | ~500 | >60 | 480 | [8] |
| Branched Phthalonitrile with Cyclotriphosphazene (CTP-PN) | Self-catalyzed | 405 | >70 | - | [9] |
| 2,7-Bis(3,4-dicyanophenoxy)naphthalene (BDCN) | 1,3-Bis(4-aminophenoxy)benzene (APB) | ~500 | >60 | >350 | [10] |
| 1,3,5-Triazine-based Phthalonitrile 1 | - | >500 | ~70 | >350 | [11] |
| 1,3,5-Triazine-based Phthalonitrile 2 | - | >500 | ~65 | >350 | [11] |
Table 2: Mechanical and Processing Properties of Phthalonitrile Resins
| Monomer/Resin System | Property | Value | Reference |
| 1,3,5-Triazine-based Phthalonitrile 1 | Storage Modulus (E') | 3.62 GPa | [11] |
| 1,3,5-Triazine-based Phthalonitrile 2 | Storage Modulus (E') | 3.66 GPa | [11] |
| Phosphate-containing Phthalonitrile Composite | Flexural Strength | >120 MPa | [3] |
| Phosphate-containing Phthalonitrile Composite | Elasticity Modulus | 4.3 GPa | [3] |
| Tyramine-based phthalonitrile | Processing Window | Wide | [8] |
| 1,3-Bis(3,4-dicyanophenoxy)benzene (m-BDB) | Processing Window | Broad | [7] |
| 1,2-Bis(3,4-dicyanophenoxy)benzene (o-BDB) | Processing Window | Broad | [7] |
Experimental Protocols
Protocol 1: Synthesis of a this compound Monomer
This protocol describes the synthesis of a generic bisphenol-based phthalonitrile monomer, such as 1,3-bis(3,4-dicyanophenoxy)benzene (m-BDB), via a nucleophilic substitution reaction.[7]
Materials:
-
4-Nitrophthalonitrile
-
A bisphenol (e.g., Resorcinol for m-BDB)
-
Anhydrous Potassium Carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Toluene
-
Methanol
-
Deionized Water
Procedure:
-
Set up a three-necked round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap, a condenser, and a nitrogen inlet.
-
Add the bisphenol, 4-nitrophthalonitrile, and anhydrous potassium carbonate to the flask. The molar ratio should be approximately 1:2:1.2 (bisphenol:4-nitrophthalonitrile:K2CO3).
-
Add DMF (or DMSO) and toluene to the flask to dissolve the reactants.
-
Heat the mixture to reflux (typically 140-150 °C) and remove the water generated during the reaction using the Dean-Stark trap.
-
After no more water is collected, continue the reaction for a specified time (e.g., 8-12 hours) at a temperature of around 150-160 °C.
-
Cool the reaction mixture to room temperature.
-
Precipitate the product by pouring the reaction mixture into a stirred solution of methanol and water.
-
Filter the crude product, wash it thoroughly with deionized water to remove inorganic salts, and then with methanol to remove unreacted starting materials.
-
Dry the product in a vacuum oven at a suitable temperature (e.g., 80-100 °C) until a constant weight is achieved.
-
The purity of the synthesized monomer can be confirmed using techniques like FTIR, NMR, and melting point analysis.
Protocol 2: Formulation and Curing of Phthalonitrile Resin
This protocol outlines the general procedure for preparing and curing a phthalonitrile resin.
Materials:
-
Phthalonitrile monomer
-
Curing agent (e.g., an aromatic diamine like 4,4'-diaminodiphenyl ether, or an ionic liquid)[2][7]
-
Mold release agent
-
Pre-heated mold
-
Vacuum oven or furnace with an inert atmosphere (Nitrogen or Argon)
Procedure:
-
Monomer and Curing Agent Mixing:
-
Melt the phthalonitrile monomer by heating it above its melting point.
-
Add the desired amount of curing agent to the molten monomer (typically 1-5 wt%).
-
Stir the mixture thoroughly until the curing agent is completely dissolved and a homogeneous melt is obtained.
-
-
Degassing:
-
Place the molten mixture in a vacuum oven and degas it at a temperature above the melting point of the monomer to remove any entrapped air or volatiles.
-
-
Casting and Curing:
-
Treat a pre-heated mold with a mold release agent.
-
Pour the degassed, molten resin into the pre-heated mold.
-
Place the mold in an oven or furnace and perform the curing process under a nitrogen or argon atmosphere. A typical multi-step curing cycle might be:
-
220 °C for 8 hours
-
245 °C for 8 hours
-
270 °C for 8 hours
-
295 °C for 8 hours
-
320 °C for 8 hours
-
350 °C for 8 hours
-
380 °C for 8 hours[2]
-
-
The specific temperatures and durations will depend on the monomer and curing agent used.
-
-
Post-Curing:
-
After the initial curing, the polymer may be subjected to a post-curing step at a higher temperature to enhance the cross-linking density and further improve its thermal and mechanical properties.[11]
-
-
Demolding:
-
Allow the mold to cool down slowly to room temperature before demolding the cured polymer sample.
-
Protocol 3: Characterization of Phthalonitrile Polymers
1. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Purpose: To monitor the curing process by observing the disappearance of the nitrile (-C≡N) stretching peak (around 2230 cm⁻¹) and the appearance of new peaks corresponding to the cross-linked structures (e.g., triazine or phthalocyanine rings).[9]
-
Procedure:
-
Obtain FTIR spectra of the uncured monomer and samples cured at different temperatures and times.
-
Analyze the changes in the characteristic absorption bands to understand the curing chemistry.
-
2. Differential Scanning Calorimetry (DSC):
-
Purpose: To determine the curing behavior, including the onset and peak curing temperatures, and the heat of polymerization. It can also be used to measure the glass transition temperature (Tg) of the cured polymer.
-
Procedure:
-
Place a small amount of the uncured resin mixture (5-10 mg) in an aluminum DSC pan.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Record the heat flow as a function of temperature to obtain the curing exotherm.
-
For Tg determination of a cured sample, heat the sample at a similar rate and observe the change in the baseline of the heat flow curve.
-
3. Thermogravimetric Analysis (TGA):
-
Purpose: To evaluate the thermal and thermo-oxidative stability of the cured polymer. Key parameters obtained are the onset decomposition temperature (Td) and the char yield at elevated temperatures.
-
Procedure:
-
Place a small, known weight of the cured polymer sample in a TGA crucible.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) to a high temperature (e.g., 800-1000 °C) under a nitrogen or air atmosphere.
-
Record the weight loss as a function of temperature.
-
4. Dynamic Mechanical Analysis (DMA):
-
Purpose: To determine the viscoelastic properties of the cured polymer, including the storage modulus (E'), loss modulus (E''), and tan delta. The glass transition temperature (Tg) can be determined from the peak of the tan delta curve.
-
Procedure:
-
Prepare a rectangular sample of the cured polymer with specific dimensions.
-
Clamp the sample in the DMA instrument.
-
Apply a sinusoidal strain at a fixed frequency while ramping the temperature at a constant rate (e.g., 3-5 °C/min).
-
Record the storage modulus, loss modulus, and tan delta as a function of temperature.
-
Visualizations
References
- 1. Phthalonitrile Resins for High-Temperature polymer matrix Composites (HTCs) [specificpolymers.com]
- 2. expresspolymlett.com [expresspolymlett.com]
- 3. researchgate.net [researchgate.net]
- 4. An overview of high-performance phthalonitrile resins: fabrication and electronic applications - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and properties of high temperature phthalonitrile polymers based on o, m, p-dihydroxybenzene isomers - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. A new molecular design platform for high-performance polymers from versatile bio-based tyramine: a case study of tyramine-derived phthalonitrile resin - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. scilit.com [scilit.com]
- 11. Synthesis and thermal properties of high-temperature phthalonitrile polymers based on 1,3,5-triazines | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Curing of Tetraphenylphthalonitrile (TPPN) Resins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the curing agents and conditions for tetraphenylphthalonitrile (TPPN) resins, a class of high-performance thermosetting polymers. TPPN resins are known for their exceptional thermal and oxidative stability, high glass transition temperatures, and excellent mechanical properties, making them suitable for demanding applications in aerospace, electronics, and other advanced technology fields.[1][2][3][4] This document outlines various curing strategies, presents key performance data, and provides detailed experimental protocols.
Introduction to TPPN Resin Curing
Phthalonitrile (PN) resins, including TPPN, polymerize at elevated temperatures to form a highly cross-linked, aromatic network structure. This network, consisting of triazine rings, phthalocyanine rings, and isoindoline structures, is responsible for the outstanding thermal and mechanical properties of the cured material.[5] However, the polymerization of neat phthalonitrile monomers is often very slow.[2] To address this, various curing agents are employed to accelerate the curing process and lower the required curing temperatures.[1][6] The choice of curing agent and the specific curing conditions significantly influence the final properties of the TPPN polymer.
Curing Agents for TPPN Resins
A variety of compounds can be used to effectively cure TPPN resins. The selection of a curing agent depends on the desired processing characteristics and final properties of the polymer.
Aromatic Amines
Aromatic amines are common curing agents for phthalonitrile resins. They act as nucleophiles, attacking the nitrile groups and initiating the polymerization cascade. Diaminodiphenyl sulfone (DDS) is a frequently used aromatic amine curative.
Ionic Liquids (ILs)
Ionic liquids have emerged as a novel class of curing agents for phthalonitrile resins.[1] They offer advantages such as low volatility and the ability to tailor their structure to fine-tune the curing behavior and final properties of the resin.[1] ILs can promote the curing process and enhance properties like dielectric performance and oxidative stability.[7]
Self-Curing Systems
Self-curing TPPN resins can be synthesized by incorporating active functional groups, such as phenolic hydroxyls, into the monomer structure.[8] These internal curing agents eliminate the need for an external additive, simplifying formulation and processing.[8] This approach can also improve the processability by lowering the melting point of the precursor.[8]
Metallic Salts and Other Lewis Acids/Bases
Metallic salts and other Lewis acids or bases can also catalyze the curing of phthalonitrile resins.[1] These compounds can coordinate to the nitrile groups, activating them towards nucleophilic attack and promoting polymerization.
Quantitative Data on Curing and Thermal Properties
The following tables summarize key quantitative data for the curing and thermal performance of various phthalonitrile resin systems. While not all data is specific to TPPN, it provides a representative overview of the performance achievable with this class of resins.
Table 1: Curing Cycles for Phthalonitrile Resins
| Resin System | Curing Agent | Curing Cycle | Reference |
| 3BOCN | [EPy]BF4 (Ionic Liquid) | 220°C for 8h, 245°C for 8h, 270°C for 8h, 295°C for 8h, 320°C for 8h, 350°C for 8h, 380°C for 8h (in N2) | [1] |
| DPPH | TPPA-Ph (Self-curing) | 200°C for 2h, 250°C for 2h, 300°C for 2h, 350°C for 2h, 375°C for 2h, 400°C for 2h | [2][9] |
| DPPH | 5% DDS | Same as DPPH with TPPA-Ph | [2][9] |
| TPPA-Ph (Self-curing) | None | 200°C for 2h, 250°C for 2h, 350°C for 2h, 400°C for 2h | [2][9] |
| BP-Ph | CuCl/DDS or ZnCl2/DDS | Post-cured at 290°C or 350°C for 2h | [6] |
Table 2: Thermal Properties of Cured Phthalonitrile Resins
| Resin System | Curing Agent | Glass Transition Temp. (Tg) | 5% Weight Loss Temp. (T5%) | Char Yield at 800°C (in N2) | Reference |
| 3BOCN/[EPy]BF4 | Ionic Liquid | >450°C | >500°C | >70% | [1][7] |
| DPPH cured with TPPA-Ph | Self-curing | >380°C | >530°C | Not specified | [2] |
| CTP–PN (cured at 280°C) | Self-curing | Not specified | 405°C | >70% | [5] |
| BP-Ph cured with CuCl/DDS | Mixed | Not specified | 573°C | 77.0% (post-cured at 290°C) | [6] |
| BP-Ph cured with ZnCl2/DDS | Mixed | Not specified | 546°C | Not specified | [6] |
| E51/DDS/BAPH blend | Amine | 195°C | Not specified | 59.6% | [10] |
Experimental Protocols
The following are generalized protocols for the curing of TPPN resins based on common laboratory practices. Researchers should adapt these protocols to their specific resin system and available equipment.
Protocol for Curing with an Aromatic Amine (e.g., DDS)
-
Preparation of the Resin Mixture:
-
Molding and Curing:
-
Pour the molten resin mixture into a preheated mold.
-
Place the mold in a programmable oven or a muffle furnace with an inert atmosphere (e.g., nitrogen or argon).[1]
-
Execute a multi-step curing cycle. A typical cycle might be:
-
-
Post-Curing and Demolding:
-
After the curing cycle is complete, allow the oven to cool down slowly to room temperature to prevent thermal shock and cracking of the cured resin.
-
Carefully remove the cured TPPN polymer from the mold.
-
Protocol for Self-Curing of a Phenolic Hydroxyl-Containing TPPN Resin
-
Preparation of the Resin:
-
Synthesize the self-curing TPPN precursor containing phenolic hydroxyl groups.
-
Melt the precursor in a reaction vessel at a suitable temperature (e.g., 100°C) until it is fully liquefied.[2]
-
-
Molding and Curing:
-
Post-Curing and Demolding:
-
Allow the furnace to cool to room temperature gradually.
-
Remove the cured polymer from the mold.
-
Curing Mechanism and Visualization
The curing of phthalonitrile resins proceeds through a complex series of reactions involving the nitrile groups. The primary reaction pathways lead to the formation of a highly cross-linked network of triazine and phthalocyanine rings, as well as isoindoline structures.
Caption: Simplified reaction pathway for the curing of TPPN resins.
The following diagram illustrates a typical experimental workflow for the preparation and characterization of cured TPPN resins.
Caption: Experimental workflow for TPPN resin curing and characterization.
References
- 1. expresspolymlett.com [expresspolymlett.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. An overview of high-performance phthalonitrile resins: fabrication and electronic applications - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. specificpolymers.com [specificpolymers.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Self-curing triphenol A-based phthalonitrile resin precursor acts as a flexibilizer and curing agent for phthalonitrile resin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Investigation on the Curing and Thermal Properties of Epoxy/Amine/Phthalonitrile Blend - PMC [pmc.ncbi.nlm.nih.gov]
Fabrication of Tetraphenylphthalonitrile Composites: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetraphenylphthalonitrile (TPPN), chemically known as 1,2,4,5-tetrakis(4-cyanophenoxy)benzene, is a high-performance thermosetting monomer. When polymerized, it forms a highly cross-linked, aromatic network that exhibits exceptional thermal and oxidative stability, inherent fire resistance, low water absorption, and excellent mechanical properties, particularly at elevated temperatures.[1] These characteristics make TPPN resins prime candidates for the fabrication of advanced polymer matrix composites (PMCs) for demanding applications in the aerospace, defense, and electronics industries.[1]
While the primary applications for phthalonitrile-based composites are in structural components for high-temperature environments, the inherent chemical stability and low void content of these materials make them conceptually interesting for specialized, non-degradable biomedical devices where extreme durability and inertness are required. This document provides an overview of the fabrication process, from monomer synthesis to composite manufacturing, and includes protocols and representative data.
Application Notes
-
High-Temperature Structural Components: Due to their ability to retain mechanical properties at temperatures exceeding 300°C, TPPN composites are suitable for aerospace applications such as engine components, missile bodies, and leading edges of hypersonic vehicles.
-
Fire-Resistant Materials: Phthalonitrile resins exhibit superior fire resistance and low smoke emission, making them ideal for use in naval vessels, submarines, and enclosed spaces where fire safety is critical.
-
Radomes and Electronic Substrates: The excellent dielectric properties and low moisture absorption of TPPN polymers make them well-suited for applications requiring radiofrequency transparency, such as in radomes and high-frequency circuit boards.
-
Potential for Inert Medical Devices: Although not a typical application, the high chemical inertness and stability of phthalonitrile polymers could make them candidates for long-term, non-degradable implantable devices that require extreme biocompatibility and biostability. Evaluation for such applications would require rigorous biocompatibility testing as outlined in standards like ISO 10993.
Experimental Protocols
Protocol 1: Synthesis of this compound (TPPN) Monomer
This protocol describes a generalized method for the synthesis of TPPN via a nucleophilic aromatic substitution reaction. The synthesis involves the reaction of 1,2,4,5-tetrahydroxybenzene with 4-nitrophthalonitrile in the presence of a weak base.
Materials:
-
1,2,4,5-tetrahydroxybenzene
-
4-nitrophthalonitrile
-
Anhydrous Potassium Carbonate (K₂CO₃), pulverized
-
N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO), anhydrous
-
Deionized water
-
Hydrochloric acid (HCl), dilute solution
-
Ethanol
Procedure:
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and condenser, add 1,2,4,5-tetrahydroxybenzene, a molar excess (approximately 4.4 equivalents) of 4-nitrophthalonitrile, and anhydrous K₂CO₃ (molar excess relative to hydroxyl groups).
-
Solvent Addition: Add a sufficient volume of anhydrous DMF or DMSO to the flask to dissolve the reactants and form a stirrable solution.
-
Inert Atmosphere: Purge the flask with dry nitrogen gas for 15-20 minutes to create an inert atmosphere. Maintain a gentle nitrogen flow throughout the reaction.
-
Reaction: Stir the mixture vigorously at a temperature between 40-60°C for 24-48 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).
-
Precipitation: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture slowly into a large volume of vigorously stirred deionized water. This will precipitate the crude TPPN monomer.
-
Neutralization and Washing: Adjust the pH of the aqueous suspension to neutral using a dilute HCl solution.
-
Filtration: Collect the solid precipitate by vacuum filtration.
-
Purification: Wash the filter cake extensively with deionized water to remove inorganic salts, followed by washing with ethanol to remove unreacted starting materials and impurities.
-
Drying: Dry the purified TPPN monomer in a vacuum oven at 80-100°C for 24 hours or until a constant weight is achieved. The final product should be a pale yellow or off-white powder.
Protocol 2: Fabrication of TPPN/Carbon Fiber Composite via Prepreg Consolidation
This protocol outlines the fabrication of a high-performance composite laminate using the TPPN resin and unidirectional carbon fiber fabric via a hot-press molding technique.
Materials:
-
This compound (TPPN) resin powder
-
Curing agent (e.g., 1,3-bis(3-aminophenoxy)benzene (m-APB), up to 3% w/w)
-
Unidirectional carbon fiber fabric
-
N-methyl-2-pyrrolidone (NMP) or a similar high-boiling point solvent
-
Release film and mold release agent
-
Hydraulic hot press with programmable temperature and pressure controls
-
Vacuum bagging materials (optional, for improved consolidation)
Procedure:
-
Resin Solution Preparation: Dissolve the TPPN powder and the curing agent in NMP to create a resin solution with a concentration of 40-50% by weight. Stir at a slightly elevated temperature (e.g., 60°C) until all components are fully dissolved.
-
Prepreg Impregnation: Lay a sheet of carbon fiber fabric on a release film. Apply the TPPN resin solution evenly onto the fabric using a roller or brush to ensure thorough impregnation. The target resin content should be between 30-40% by weight of the final prepreg.
-
Solvent Removal (B-Staging): Place the impregnated fabric (prepreg) in a vacuum oven. Heat the prepreg in stages, for example, at 120°C for 1 hour, followed by 160°C for 2 hours, and finally 180°C for 1 hour under vacuum. This process removes the solvent and partially advances the resin to a non-tacky, handleable "B-stage".
-
Lay-up: Cut the B-staged prepreg sheets into the desired dimensions. Stack the layers in the desired orientation (e.g., [0/90]₄s) in a mold that has been treated with a mold release agent.
-
Molding and Curing:
-
Place the mold into a hydraulic press preheated to approximately 250°C.
-
Apply contact pressure and hold for 30 minutes to allow for uniform heating.
-
Gradually increase the pressure to 1-2 MPa.
-
Initiate the cure cycle: Ramp the temperature to 280-300°C and hold for 2-4 hours.
-
Further ramp the temperature to 325-350°C and hold for 4-8 hours to complete the cross-linking.
-
-
Post-Curing: For optimal thermal stability, a free-standing post-cure in an inert atmosphere (e.g., nitrogen) is recommended. The post-cure cycle typically involves heating the demolded part to 375°C for 4-8 hours.
-
Cooling: Allow the composite laminate to cool slowly to room temperature under pressure to minimize residual thermal stresses.
Data Presentation
Disclaimer: The following data is representative of high-performance phthalonitrile-based composites and may not correspond exactly to TPPN-specific systems, for which detailed public data is scarce. Values should be used for comparative purposes.
Table 1: Representative Thermal Properties of Cured Phthalonitrile Resins
| Property | Value | Test Conditions |
| Glass Transition Temperature (Tg) | > 400 °C | Dynamic Mechanical Analysis (DMA) |
| 5% Weight Loss Temperature (TGA) | 510 - 540 °C | 10 °C/min in Nitrogen |
| Char Yield @ 800 °C (Nitrogen) | > 75% | Thermogravimetric Analysis (TGA) |
| Coefficient of Thermal Expansion (CTE) | 25 - 30 ppm/°C | Thermomechanical Analysis (TMA)[2] |
Table 2: Representative Mechanical Properties of Phthalonitrile/Carbon Fiber Composites
| Property | Value (Room Temp.) | Test Standard |
| Tensile Strength | 580 - 600 MPa | ASTM D3039 |
| Tensile Modulus | 50 - 60 GPa | ASTM D3039 |
| Flexural Strength | 650 - 700 MPa | ASTM D790 |
| Flexural Modulus | 55 - 65 GPa | ASTM D790 |
| Interlaminar Shear Strength (ILSS) | 80 - 90 MPa | ASTM D2344 |
Visualizations
Workflow and Logic Diagrams
Caption: Workflow for TPPN monomer synthesis and subsequent composite fabrication.
Caption: Logical workflow for biocompatibility assessment based on ISO 10993.
References
Application Notes and Protocols: Tetraphenylphthalonitrile in Aerospace Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of tetraphenylphthalonitrile-based resins in the formulation of advanced composite materials for the aerospace industry. The exceptional thermal and mechanical properties of these materials make them ideal candidates for applications demanding high performance in extreme environments.
Introduction to this compound-Based Aerospace Composites
Phthalonitrile resins, including those derived from this compound, are a class of high-performance thermosetting polymers that exhibit outstanding properties for aerospace applications.[1] Their highly cross-linked aromatic structure, formed during curing, imparts exceptional thermal and thermo-oxidative stability, with service temperatures often exceeding 300°C.[2] Key advantages of these materials include low water absorption, inherent flame retardancy, and excellent mechanical strength.[1][2] These properties make them suitable for use in demanding aerospace components such as engine nacelles, hypersonic internal structures, and radomes. While phthalonitrile resins offer significant performance benefits, their processing can be challenging due to high melting points and curing temperatures.[1] Research efforts are focused on improving processability without compromising their desirable properties.
Quantitative Data on Phthalonitrile-Based Composites
The following tables summarize key performance data for various phthalonitrile-based composite materials. While data for composites specifically using this compound is limited in open literature, the presented data for other phthalonitrile systems provide a strong indication of the expected performance.
Table 1: Thermal Properties of Phthalonitrile-Based Composites
| Property | Carbon Fiber Composite | Glass Fiber Composite | Reference |
| Glass Transition Temperature (Tg) | > 400°C | > 300°C | [1] |
| 5% Weight Loss Temperature (TGA, N2) | ~500°C | ~430°C | [1] |
| Char Yield at 800°C (N2) | > 60% | ~70% | |
| Coefficient of Thermal Expansion (CTE) | Anisotropic, low | Isotropic, moderate |
Table 2: Mechanical Properties of Phthalonitrile-Based Composites
| Property | Carbon Fiber Composite | Glass Fiber Composite | Reference |
| Tensile Strength | > 700 MPa | ~500 MPa | |
| Flexural Strength | > 800 MPa | ~620 MPa | [1] |
| Interlaminar Shear Strength (ILSS) | > 60 MPa | ~86 MPa | [1] |
| Compressive Strength | > 500 MPa | ~620 MPa | [1] |
Experimental Protocols
Synthesis of this compound Monomer
This protocol describes a plausible synthetic route to a this compound monomer, based on established chemical principles.
Objective: To synthesize a tetraphenyl-based phthalonitrile monomer for use in high-performance resin formulations.
Materials:
-
1,2,4,5-Tetrabromobenzene
-
Phenylboronic acid
-
Pd(PPh3)4 (Palladium tetrakis(triphenylphosphine))
-
Potassium carbonate (K2CO3)
-
Toluene
-
Ethanol
-
4-Nitrophthalonitrile
-
Potassium carbonate (K2CO3), anhydrous
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
Synthesis of 1,2,4,5-Tetraphenylbenzene:
-
In a three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,2,4,5-tetrabromobenzene (1 equivalent) in toluene.
-
Add phenylboronic acid (4.4 equivalents) and an aqueous solution of K2CO3 (2 M, 4 equivalents).
-
De-gas the mixture by bubbling with nitrogen for 20 minutes.
-
Add Pd(PPh3)4 (0.05 equivalents) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 24 hours under a nitrogen atmosphere.
-
Cool the mixture to room temperature and separate the organic layer.
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 1,2,4,5-tetraphenylbenzene.
-
-
Functionalization with Phthalonitrile Moieties:
-
In a three-neck round-bottom flask under a nitrogen atmosphere, dissolve the synthesized 1,2,4,5-tetraphenylbenzene (1 equivalent) in anhydrous DMF.
-
Add anhydrous K2CO3 (4.4 equivalents) to the solution.
-
Heat the mixture to 80°C and add 4-nitrophthalonitrile (4.2 equivalents) portion-wise over 30 minutes.
-
Maintain the reaction at 80°C for 12 hours.
-
Cool the reaction mixture to room temperature and pour it into ice-water with stirring.
-
Collect the precipitate by filtration, wash thoroughly with water and then with ethanol.
-
Dry the solid product in a vacuum oven at 60°C to yield the this compound monomer.
-
Fabrication of Carbon Fiber Reinforced this compound Composite
Objective: To fabricate a high-performance aerospace-grade composite material using the synthesized this compound monomer and carbon fiber reinforcement.
Materials:
-
This compound monomer
-
Curing agent (e.g., an aromatic amine)
-
Carbon fiber fabric (plain weave or unidirectional)
-
Release agent
-
Vacuum bagging materials (peel ply, release film, breather cloth, vacuum bag)
-
Steel mold plates
Procedure:
-
Prepreg Preparation (Hand Lay-up):
-
Melt the this compound monomer at a temperature above its melting point.
-
Add the curing agent to the molten monomer and mix thoroughly to form the resin system.
-
Cut the carbon fiber fabric to the desired dimensions.
-
Impregnate the carbon fiber fabric with the molten resin system, ensuring uniform distribution. This can be done by brushing or using a roller.
-
Stack the impregnated fabric layers (plies) in the desired orientation (e.g., [0/90]n).
-
-
Lay-up and Bagging:
-
Apply a release agent to the surfaces of the steel mold plates.
-
Place the stacked prepreg onto the bottom mold plate.
-
Apply a layer of peel ply, followed by a release film, and then a breather cloth over the prepreg stack.
-
Enclose the entire assembly in a vacuum bag and seal the edges with sealant tape.
-
Apply vacuum to the bag to remove entrapped air and volatiles.
-
-
Curing:
-
Place the bagged assembly into a programmable oven or autoclave.
-
The curing cycle for phthalonitrile composites typically involves a multi-step heating process to control the reaction kinetics and minimize void formation. A representative curing cycle could be:
-
Heat to 250°C at a rate of 2°C/min and hold for 2 hours.
-
Increase the temperature to 300°C at 1°C/min and hold for 4 hours.
-
Further increase to 350°C at 1°C/min and hold for 8 hours for post-curing.[1]
-
-
If using an autoclave, apply external pressure (e.g., 5-7 bar) during the curing process to ensure good consolidation.[3]
-
After the curing cycle is complete, cool the assembly slowly to room temperature to minimize residual thermal stresses.
-
-
Demolding and Finishing:
-
Once at room temperature, release the vacuum and carefully remove the cured composite from the mold.
-
Trim the edges of the composite panel to the final dimensions.
-
Thermal and Mechanical Testing Protocols
Objective: To characterize the thermal and mechanical properties of the fabricated composite material.
3.3.1. Thermogravimetric Analysis (TGA):
-
Instrument: TGA analyzer
-
Sample: 5-10 mg of the cured composite material.
-
Procedure:
-
Place the sample in a platinum or alumina pan.
-
Heat the sample from room temperature to 800°C at a heating rate of 10°C/min.
-
Conduct the analysis under a nitrogen atmosphere (flow rate ~50 mL/min) to determine the thermal stability and char yield.
-
Repeat the analysis in an air atmosphere to evaluate the thermo-oxidative stability.
-
-
Data Analysis: Determine the onset of decomposition (temperature at 5% weight loss) and the percentage of residual mass at 800°C.
3.3.2. Dynamic Mechanical Analysis (DMA):
-
Instrument: DMA analyzer
-
Sample: Rectangular specimen with typical dimensions of 50 mm x 10 mm x 2 mm.
-
Procedure:
-
Mount the sample in a three-point bending or single-cantilever clamp.
-
Heat the sample from room temperature to 450°C at a heating rate of 3°C/min.
-
Apply a sinusoidal strain at a fixed frequency (e.g., 1 Hz).
-
Measure the storage modulus (E'), loss modulus (E''), and tan delta (E''/E') as a function of temperature.
-
-
Data Analysis: The peak of the tan delta curve is typically used to determine the glass transition temperature (Tg).
Visualizations
Composite Manufacturing Workflow
The following diagram illustrates the general workflow for manufacturing a this compound-based carbon fiber reinforced composite using a hand lay-up and autoclave curing process.
Caption: Workflow for Aerospace Composite Manufacturing.
Logical Relationship of Properties
The following diagram illustrates the logical relationship between the molecular structure of the cured phthalonitrile resin and the resulting macroscopic properties that are beneficial for aerospace applications.
Caption: Structure-Property Relationship for Aerospace Applications.
References
Application Notes and Protocols: Phthalonitrile Resins for High-Performance Electronic Encapsulation
For the attention of: Researchers, scientists, and drug development professionals.
Introduction
Phthalonitrile resins are a class of high-performance thermosetting polymers renowned for their exceptional thermal and oxidative stability, inherent flame retardancy, low moisture absorption, and excellent mechanical properties, particularly at elevated temperatures. These characteristics make them promising candidates for the encapsulation of electronic components, especially in demanding applications where reliability under harsh environments is critical. The fully aromatic, cross-linked network formed upon curing provides a robust barrier against moisture, chemicals, and thermal degradation, thus extending the lifetime and ensuring the performance of sensitive electronics.
Key Properties of Cured Phthalonitrile Resins (Analogous Systems)
The properties of cured phthalonitrile resins can be tailored by the choice of the monomer backbone and the curing agent. The following table summarizes typical quantitative data for analogous phthalonitrile systems, such as those based on bisphenol A or resorcinol.
| Property | Typical Value Range | Test Method | Significance for Electronic Encapsulation |
| Thermal Properties | |||
| Glass Transition Temp. (Tg) | > 400 °C | DMA, TMA | Defines the upper service temperature and dimensional stability. |
| Decomposition Temp. (Td) | 450 - 550 °C | TGA | Indicates the onset of material degradation. |
| Char Yield at 800 °C (N₂) | 60 - 80% | TGA | Relates to flame retardancy and high-temperature structural integrity. |
| Coeff. of Thermal Expansion | 40 - 60 ppm/°C | TMA | Mismatch with electronic components can induce stress and failure. |
| Electrical Properties | |||
| Dielectric Constant (1 MHz) | 2.5 - 3.5 | Dielectric Analysis | Low dielectric constant is crucial for high-frequency applications. |
| Dissipation Factor (1 MHz) | 0.005 - 0.015 | Dielectric Analysis | Low dissipation factor minimizes signal loss. |
| Mechanical Properties | |||
| Flexural Strength | 100 - 150 MPa | ASTM D790 | Indicates the material's ability to resist bending forces. |
| Flexural Modulus | 3 - 5 GPa | ASTM D790 | Measures the material's stiffness. |
| Barrier Properties | |||
| Water Absorption (24h) | < 0.5 % | ASTM D570 | Low moisture uptake is essential for preventing corrosion and failure. |
Experimental Protocols
General Synthesis of Phthalonitrile Monomers (Nucleophilic Substitution)
This protocol describes a general method for synthesizing phthalonitrile monomers via nucleophilic displacement of a nitro-group from 4-nitrophthalonitrile by a bisphenolic compound in a polar aprotic solvent.
Materials:
-
Bisphenolic compound (e.g., Bisphenol A, Resorcinol)
-
4-Nitrophthalonitrile
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Toluene
-
Deionized water
-
Methanol
-
Standard laboratory glassware (round-bottom flask, condenser, Dean-Stark trap, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a three-necked round-bottom flask equipped with a magnetic stirrer, condenser, Dean-Stark trap, and nitrogen inlet, add the bisphenolic compound, 4-nitrophthalonitrile (in stoichiometric excess), and anhydrous potassium carbonate.
-
Add DMF (or DMSO) and toluene to the flask.
-
Heat the mixture to reflux (typically 140-160 °C) under a nitrogen atmosphere. The toluene azeotropically removes water generated during the reaction, which is collected in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 8-24 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a large volume of deionized water with vigorous stirring to precipitate the crude product.
-
Filter the precipitate and wash thoroughly with deionized water and then with methanol to remove unreacted starting materials and impurities.
-
Dry the product in a vacuum oven at 80-100 °C until a constant weight is achieved.
-
Further purification can be performed by recrystallization from a suitable solvent (e.g., ethanol, isopropanol).
Caption: General workflow for the synthesis of phthalonitrile monomers.
Encapsulation of Electronic Components with Phthalonitrile Resin
This protocol outlines a general procedure for encapsulating an electronic component using a phthalonitrile resin via a melt curing process.
Materials:
-
Phthalonitrile monomer
-
Curing additive (e.g., aromatic amine, phenolic compound) - if required
-
Electronic component to be encapsulated
-
Mold (e.g., aluminum, silicone rubber)
-
Mold release agent
-
Vacuum oven or programmable furnace
Procedure:
-
Mold Preparation: Thoroughly clean the mold and apply a suitable mold release agent to all surfaces that will be in contact with the resin. Place the electronic component securely within the mold.
-
Resin Formulation: If a curing additive is used, thoroughly mix it with the phthalonitrile monomer in the desired ratio. This can be done by melting the monomer at a temperature above its melting point but below the curing onset temperature and then stirring in the additive until a homogeneous mixture is obtained.
-
Degassing: Place the molten resin mixture in a vacuum oven and degas at a temperature just above the melting point to remove any entrapped air bubbles.
-
Molding: Carefully pour the degassed molten resin into the prepared mold, ensuring complete coverage of the electronic component.
-
Curing: Place the mold in a programmable furnace or oven and execute the cure cycle. A typical cure cycle involves a multi-step heating process, for example:
-
Heat to 200-250 °C for 2-4 hours.
-
Ramp up to 280-320 °C and hold for 4-8 hours.
-
Further post-curing at higher temperatures (e.g., 350-375 °C) for 2-4 hours can enhance the cross-link density and thermal stability.
-
-
Demolding: After the cure cycle is complete, allow the mold to cool down slowly to room temperature to minimize thermal stress. Carefully remove the encapsulated component from the mold.
Caption: General workflow for electronic encapsulation with phthalonitrile resin.
Logical Relationships in Phthalonitrile Curing
The curing of phthalonitrile resins is a complex process involving the polymerization of the nitrile (-C≡N) groups to form a highly cross-linked, thermally stable network. The primary structures formed are triazine rings and phthalocyanine macrocycles. The ratio of these structures can be influenced by the presence of a curing additive and the cure temperature.
Caption: Simplified relationship diagram of phthalonitrile curing.
Application Notes and Protocols for Group Transfer Polymerization of Tetraphenylphthalonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The scientific literature lacks specific examples of the successful group transfer polymerization (GTP) of tetraphenylphthalonitrile derivatives. The protocols and data presented herein are based on the general principles of GTP for other monomers, particularly vinyl and acrylate compounds, and are intended to serve as a foundational guide for research and development. Significant optimization will be required to adapt these methods for this compound-based monomers.
Introduction and Application Notes
Group transfer polymerization (GTP) is a living polymerization technique that offers precise control over polymer architecture, including molecular weight and polydispersity.[1] Discovered in the 1980s, GTP is particularly effective for acrylic monomers and proceeds at or above room temperature, a distinct advantage over other living polymerization methods that often require cryogenic conditions.[2] The "living" nature of GTP allows for the synthesis of well-defined homopolymers and block copolymers.[1][3]
Phthalonitrile-based polymers are known for their exceptional thermal and oxidative stability, making them valuable materials for high-performance applications in the aerospace and electronics industries. Traditionally, phthalonitrile monomers are polymerized through high-temperature curing processes to form highly cross-linked, thermosetting resins.
The application of a controlled polymerization technique like GTP to this compound derivatives could unlock new possibilities for these materials. By enabling the synthesis of linear or well-defined branched polymers with controlled molecular weights, GTP could lead to:
-
Soluble Phthalonitrile Polymers: Facilitating easier processing and characterization compared to their insoluble thermoset counterparts.
-
Novel Block Copolymers: Combining the high-performance characteristics of phthalonitriles with the properties of other polymers to create advanced materials with tailored functionalities.
-
Functionalized Materials: Precise control over polymer end-groups would allow for the introduction of specific functionalities for applications in drug delivery, sensing, or as precursors for other high-performance materials.
Challenges in applying GTP to this compound derivatives may include the steric hindrance of the tetraphenyl groups and the electronic nature of the aromatic nitrile, which differs significantly from the typically used acrylate monomers. The nitrile groups themselves may interact with the catalysts used in GTP.
Experimental Protocols
The following are generalized protocols for group transfer polymerization. These should be considered a starting point and will require significant adaptation for this compound derivatives.
Materials and Reagents
-
Monomer: this compound derivative (synthesis and purification will be monomer-specific).
-
Initiator: 1-methoxy-1-(trimethylsiloxy)-2-methyl-1-propene (MTS) is a common initiator.
-
Catalyst:
-
Nucleophilic: Tris(dimethylamino)sulfonium bifluoride (TASHF₂) or tetrabutylammonium bibenzoate.
-
Lewis Acid: Zinc bromide (ZnBr₂) or dialkylaluminum chloride.
-
-
Solvent: Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent.
-
Quenching Agent: Methanol.
Crucial Consideration: GTP is highly sensitive to protic impurities such as water and alcohols.[2] All reagents and glassware must be rigorously dried and handled under an inert atmosphere (e.g., argon or nitrogen).
General Protocol for Group Transfer Polymerization
-
Preparation:
-
Dry all glassware in an oven at >120°C overnight and cool under a stream of inert gas.
-
Purify the solvent by distillation over a suitable drying agent (e.g., sodium/benzophenone for THF).
-
Purify the monomer to remove any inhibitors or impurities. This may involve recrystallization, distillation, or column chromatography.
-
The initiator and catalyst should be of high purity and handled under inert atmosphere.
-
-
Polymerization:
-
In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and inert gas inlet, add the desired amount of anhydrous solvent.
-
Add the initiator (e.g., MTS) to the solvent via syringe.
-
Add the catalyst solution (e.g., a dilute solution of TASHF₂ in THF) to the reaction flask. The catalyst concentration is typically very low, around 0.1 mol% relative to the initiator.[2]
-
Slowly add the this compound derivative monomer to the reaction mixture via a syringe pump. The rate of addition can be used to control the exotherm of the polymerization.
-
Monitor the reaction progress by taking aliquots for analysis (e.g., ¹H NMR or GPC) to determine monomer conversion and polymer molecular weight.
-
The reaction is typically run at temperatures between 0°C and 50°C.[4]
-
-
Termination/Quenching:
-
Once the desired monomer conversion is reached, terminate the polymerization by adding a protic solvent like methanol.
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol or hexane).
-
Collect the polymer by filtration and dry under vacuum to a constant weight.
-
-
Characterization:
-
Molecular Weight and Polydispersity: Gel Permeation Chromatography (GPC).
-
Chemical Structure: Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Fourier-Transform Infrared Spectroscopy (FTIR).
-
Thermal Properties: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
-
Data Presentation
As no specific data exists for the GTP of this compound derivatives, the following tables present typical data obtained from the GTP of methyl methacrylate (MMA), a well-studied monomer in this field. This data illustrates the level of control achievable with GTP.
Table 1: Effect of Monomer to Initiator Ratio on Molecular Weight and Polydispersity of Poly(methyl methacrylate) (PMMA) via GTP
| [Monomer]/[Initiator] Ratio | Theoretical Mn ( g/mol ) | Experimental Mn ( g/mol ) | Polydispersity Index (PDI) |
| 50 | 5,000 | 5,100 | 1.05 |
| 100 | 10,000 | 10,300 | 1.06 |
| 200 | 20,000 | 20,800 | 1.08 |
| 500 | 50,000 | 52,000 | 1.10 |
Data is illustrative and based on typical results reported in the literature.
Table 2: Block Copolymerization of MMA and Butyl Methacrylate (BMA) via GTP
| Block | [Monomer]/[Initiator] | Mn of Block ( g/mol ) | Mn of Copolymer ( g/mol ) | PDI |
| First (PMMA) | 100 | 10,100 | 10,100 | 1.05 |
| Second (PBMA) | 100 | 14,200 | 24,300 | 1.07 |
Data is illustrative and demonstrates the "living" nature of GTP allowing for sequential monomer addition.
Visualizations
Experimental Workflow for Group Transfer Polymerization
Caption: General workflow for group transfer polymerization.
Hypothetical GTP Mechanism for a Vinyl Monomer
Caption: Simplified mechanism of nucleophilic-catalyzed GTP.
References
Application Notes and Protocols: Post-Polymerization Modification of Tetraphenylphthalonitrile Networks
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the post-polymerization modification of tetraphenylphthalonitrile (TPPN) networks. While direct, extensively documented post-curing modification protocols for TPPN are not widely available in current literature, this document outlines potential strategies based on the established chemistry of phthalonitrile resins and general principles of polymer surface modification. The protocols provided are intended as a starting point for research and development in tailoring the surface properties and functionality of these high-performance thermosets for a variety of applications, including potential uses in the biomedical and drug development fields.
Introduction to this compound Networks
This compound (TPPN) monomers are precursors to a class of high-performance thermosetting polymers known as polyphthalonitriles. The polymerization, or "curing," of TPPN monomers at elevated temperatures results in a highly cross-linked, aromatic network structure. This structure imparts exceptional thermal and oxidative stability to the material, making it suitable for applications in aerospace, electronics, and other demanding environments.
The curing process typically involves heating the TPPN monomer, often in the presence of a curing agent, to temperatures exceeding 200°C. The nitrile (-CN) groups on the phthalonitrile moieties react to form a complex network of phthalocyanine and triazine rings, resulting in a rigid, robust thermoset polymer.
Post-Polymerization Modification: Strategies and Potential Applications
Post-polymerization modification refers to the chemical alteration of a polymer after it has been cured into its final network structure. This approach is advantageous for introducing functional groups that might not be stable under the high temperatures required for curing. For TPPN networks, post-polymerization modification can be envisioned to tailor surface properties such as hydrophilicity, biocompatibility, and reactivity for covalent attachment of molecules.
Potential Applications in Drug Development:
While the inherent hydrophobicity and lack of reactive functional groups on the surface of pristine TPPN networks limit their direct application in drug delivery, post-polymerization modification could unlock their potential. By introducing hydrophilic and biocompatible functionalities, TPPN-based materials could be explored for:
-
Controlled-release drug depots: The robust nature of the polymer could provide a stable matrix for the sustained release of therapeutic agents.
-
Biomedical implants and coatings: Modified surfaces could improve the biocompatibility of implants and reduce non-specific protein adsorption.
-
Targeted drug delivery: Attachment of targeting ligands to the surface could enable site-specific drug delivery.
Proposed Experimental Protocols for Post-Polymerization Modification
The following protocols are proposed based on general polymer surface modification techniques and the known reactivity of related aromatic polymers. Optimization and characterization will be crucial for successful implementation.
Surface Hydroxylation via Plasma Treatment
This protocol aims to introduce hydroxyl (-OH) groups onto the surface of the cured TPPN network, thereby increasing its hydrophilicity and providing sites for further functionalization.
Experimental Workflow:
Diagram of the surface hydroxylation workflow.
Protocol:
-
Sample Preparation:
-
Cut the cured TPPN network into appropriate sample sizes.
-
Clean the samples by sequential ultrasonication in acetone, isopropanol, and deionized (DI) water for 15 minutes each.
-
Dry the samples under a stream of nitrogen gas.
-
-
Plasma Treatment:
-
Place the cleaned and dried samples into the chamber of a plasma cleaner.
-
Evacuate the chamber to a base pressure of <100 mTorr.
-
Introduce oxygen gas at a controlled flow rate.
-
Apply radio frequency (RF) power (e.g., 50-100 W) for a specified duration (e.g., 1-5 minutes). Note: The optimal power and time will need to be determined empirically to achieve desired hydroxylation without excessive surface etching.
-
-
Post-Treatment Handling:
-
Vent the plasma chamber and remove the samples.
-
Store the samples in a clean, dry environment to minimize surface contamination before characterization or further modification.
-
Characterization:
-
X-ray Photoelectron Spectroscopy (XPS): To confirm the introduction of oxygen-containing functional groups on the surface.
-
Water Contact Angle (WCA) Measurement: To quantify the increase in surface hydrophilicity.
Surface Amination via Plasma Treatment
This protocol aims to introduce primary amine (-NH2) groups onto the TPPN surface, which can serve as reactive handles for the covalent attachment of biomolecules or drugs.
Experimental Workflow:
Diagram of the surface amination workflow.
Protocol:
-
Sample Preparation: Follow the same procedure as for surface hydroxylation.
-
Plasma Treatment:
-
Place the samples in the plasma chamber.
-
Evacuate to base pressure.
-
Introduce ammonia (NH₃) gas or a mixture of nitrogen (N₂) and hydrogen (H₂) gas.
-
Apply RF power for a specified duration. Note: The gas composition, flow rates, power, and time will require careful optimization.
-
-
Post-Treatment Handling: Handle and store as described for hydroxylated samples.
Characterization:
-
XPS: To detect the presence of nitrogen on the surface. High-resolution N 1s spectra can help identify amine functionalities.
-
Chemical Derivatization: React the aminated surface with a fluorine-containing agent like trifluoroacetic anhydride (TFAA) followed by XPS analysis. The increase in the fluorine signal confirms the presence of reactive amine groups.
Grafting of Poly(ethylene glycol) (PEG) for Biocompatibility
This protocol describes the grafting of PEG onto a hydroxylated or aminated TPPN surface to improve biocompatibility and reduce non-specific protein adsorption. This is a crucial step for potential biomedical applications.
Signaling Pathway for PEG Grafting:
Troubleshooting & Optimization
Technical Support Center: Synthesis of Tetraphenylphthalonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Tetraphenylphthalonitrile synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly through the Diels-Alder reaction of tetraphenylcyclopentadienone and dicyanoacetylene.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Poor Quality Reagents: Degradation or impurities in starting materials (tetraphenylcyclopentadienone or dicyanoacetylene). 3. Suboptimal Solvent: Use of a solvent that does not favor the Diels-Alder reaction. 4. Presence of Inhibitors: Contaminants in the reaction mixture that hinder the cycloaddition. | 1. Optimize Reaction Conditions: Increase reaction time and/or temperature. Monitor reaction progress using Thin Layer Chromatography (TLC). 2. Use High-Purity Reagents: Purify starting materials before use. For example, tetraphenylcyclopentadienone can be recrystallized. 3. Solvent Selection: Employ high-boiling, non-polar solvents such as diphenyl ether or o-dichlorobenzene. 4. Ensure Cleanliness: Thoroughly clean all glassware and use pure, dry solvents. |
| Formation of Side Products | 1. Decomposition of Reactants/Products: High reaction temperatures can lead to the degradation of starting materials or the desired product. 2. Retro-Diels-Alder Reaction: The product may revert to starting materials at elevated temperatures. 3. Competing Reactions: Presence of impurities can lead to unwanted side reactions. | 1. Precise Temperature Control: Maintain the reaction at the lowest effective temperature to minimize degradation. 2. Optimize Reaction Time: Avoid unnecessarily long reaction times to reduce the likelihood of product degradation. 3. Purify Starting Materials: Ensure the purity of reactants to prevent side reactions. |
| Difficulty in Product Purification | 1. Co-elution with Byproducts: Similar polarity of the product and impurities can make chromatographic separation challenging. 2. Low Solubility of Product: this compound has low solubility in many common organic solvents, making recrystallization difficult. | 1. Optimize Chromatography: Use a different solvent system or a different stationary phase for column chromatography. 2. Recrystallization Solvent Screening: Experiment with various high-boiling point solvents or solvent mixtures to find a suitable system for recrystallization. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most frequently cited method for synthesizing this compound is the Diels-Alder reaction between tetraphenylcyclopentadienone (tetracyclone) as the diene and dicyanoacetylene as the dienophile. This reaction is typically followed by the extrusion of carbon monoxide from the initial adduct to form the aromatic phthalonitrile ring.
Q2: What are the typical reaction conditions for the Diels-Alder synthesis of this compound?
A2: While specific conditions can vary, a general protocol involves heating tetraphenylcyclopentadienone and dicyanoacetylene in a high-boiling point solvent.
Experimental Protocol: Diels-Alder Synthesis of this compound
-
Reactants:
-
Tetraphenylcyclopentadienone
-
Dicyanoacetylene
-
-
Solvent:
-
A high-boiling, inert solvent such as diphenyl ether or o-dichlorobenzene is typically used.
-
-
Procedure:
-
In a reaction flask equipped with a reflux condenser, dissolve tetraphenylcyclopentadienone in the chosen solvent.
-
Add dicyanoacetylene to the solution.
-
Heat the reaction mixture to reflux (typically between 180-250°C, depending on the solvent) for several hours.
-
Monitor the progress of the reaction by TLC. The disappearance of the intensely colored tetraphenylcyclopentadienone can also serve as a visual indicator.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product often precipitates out of the solution upon cooling and can be collected by filtration.
-
Further purification can be achieved by column chromatography or recrystallization from a suitable high-boiling solvent.
-
Q3: How can I monitor the progress of the reaction?
A3: The reaction can be effectively monitored by Thin Layer Chromatography (TLC). A spot for the highly colored tetraphenylcyclopentadienone (starting material) will be visible at the beginning of the reaction. As the reaction proceeds, this spot will diminish, and a new spot corresponding to the less polar this compound product will appear. The disappearance of the starting material spot indicates the completion of the reaction.
Q4: What are some common side reactions to be aware of?
A4: At the high temperatures required for this reaction, side reactions can occur. These may include the thermal decomposition of the reactants or the product. Additionally, if impurities are present in the starting materials, they may lead to the formation of undesired byproducts, complicating the purification process.
Q5: What is the best way to purify the final product?
A5: Purification of this compound can be challenging due to its low solubility. Column chromatography using a silica gel stationary phase and a non-polar eluent (e.g., a hexane/dichloromethane mixture) is often effective in removing unreacted starting materials and byproducts. Recrystallization from a high-boiling solvent, such as nitrobenzene or dimethylformamide (DMF), can also be employed for further purification, although finding a suitable solvent can be difficult.
Visualizing the Workflow
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in this compound synthesis.
General Synthesis and Purification Workflow
Caption: A general workflow for the synthesis and purification of this compound.
Technical Support Center: Tetraphenylphthalonitrile (TPN) Processing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges associated with Tetraphenylphthalonitrile (TPN) processing.
Troubleshooting Guide
Issue 1: this compound (TPN) is not dissolving.
Possible Causes & Solutions:
-
Inappropriate Solvent: TPN, a large, nonpolar molecule, exhibits poor solubility in many common solvents. Broadly, its solubility is low in polar solvents and higher in nonpolar and some polar aprotic solvents.
-
Recommended Action: Consult the solvent selection table below. For initial attempts, consider using solvents such as Tetrahydrofuran (THF), Dimethylformamide (DMF), or Chloroform, where TPN is expected to have higher solubility, especially with heating.
-
-
Insufficient Temperature: The solubility of most solids, including TPN, increases with temperature.[1]
-
Insufficient Solvent Volume: An inadequate amount of solvent will prevent the complete dissolution of the solute.
-
Solid is an Insoluble Impurity: The undissolved material may not be TPN but an insoluble impurity from the synthesis.
-
Recommended Action: If the majority of the TPN has dissolved and a small amount of solid remains, this may be an impurity. Proceed with hot gravity filtration to remove the insoluble material before allowing the solution to cool and crystallize.[2]
-
Issue 2: TPN "oils out" instead of crystallizing upon cooling.
Possible Causes & Solutions:
-
Solution is Too Concentrated or Cooling is Too Rapid: If the solution is supersaturated to a high degree or cooled too quickly, the TPN molecules may not have enough time to orient themselves into a crystal lattice and will instead separate as a liquid phase (an oil). This is a common issue with large, aromatic compounds.[4]
-
Recommended Action:
-
Reheat the solution until the oil redissolves.
-
Add a small amount of additional hot solvent to slightly decrease the concentration.
-
Allow the solution to cool much more slowly. Insulating the flask can help achieve a gradual temperature decrease.[5]
-
-
-
High Impurity Level: Significant amounts of impurities can disrupt the crystallization process and promote oiling out.
-
Recommended Action: If slow cooling and dilution do not resolve the issue, the crude TPN may require preliminary purification, for instance, by passing it through a short column of silica gel to remove highly polar or nonpolar impurities.
-
Issue 3: No crystals form upon cooling.
Possible Causes & Solutions:
-
Too Much Solvent Was Used: If an excessive amount of solvent was used to dissolve the TPN, the solution may not be saturated enough for crystallization to occur upon cooling.[4]
-
Recommended Action:
-
Gently heat the solution to evaporate some of the solvent. Be cautious not to boil it too vigorously, which could cause the solution to bump.
-
Once the volume is reduced, allow the solution to cool slowly again.
-
-
-
Lack of Nucleation Sites: Crystal growth requires an initial point of nucleation.
-
Recommended Action:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. This can create microscopic scratches that serve as nucleation sites.[4]
-
Seed Crystals: If you have a small amount of pure TPN, add a tiny crystal to the cooled solution. This "seed crystal" will provide a template for further crystallization.[4]
-
-
Issue 4: The recrystallized TPN is not pure.
Possible Causes & Solutions:
-
Crystallization Occurred Too Quickly: Rapid crystal growth can trap impurities within the crystal lattice.[5]
-
Recommended Action: Repeat the recrystallization process, ensuring a very slow cooling rate to allow for the formation of larger, purer crystals.
-
-
Incomplete Removal of Mother Liquor: The filtrate contains dissolved impurities. If not properly removed from the crystals, these impurities will contaminate the final product.
-
Recommended Action: After vacuum filtration, wash the collected crystals with a small amount of ice-cold recrystallization solvent. Using cold solvent minimizes the loss of the desired product while washing away the impurity-laden mother liquor.
-
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for dissolving this compound (TPN)?
A1: TPN is a large, nonpolar molecule and is generally soluble in nonpolar organic solvents and some polar aprotic solvents, especially at elevated temperatures. Common choices include Tetrahydrofuran (THF), Dimethylformamide (DMF), Chloroform, and Toluene. Its solubility in polar protic solvents like ethanol and water is very low.
Q2: How can I determine the best recrystallization solvent for TPN?
A2: A good recrystallization solvent should dissolve the TPN when hot but not when cold.[2] You can determine a suitable solvent through small-scale solubility tests:
-
Place a small amount of TPN in several test tubes.
-
Add a small amount of a different solvent to each test tube at room temperature and observe the solubility.
-
For solvents in which the TPN is insoluble at room temperature, gently heat the test tube and observe if it dissolves.
-
Allow the hot solutions to cool to room temperature and then in an ice bath to see if crystals form.[3]
Q3: My TPN solution is colored. How can I decolorize it?
A3: Colored impurities can sometimes be removed by adding a small amount of activated charcoal to the hot solution before the hot gravity filtration step. Use charcoal sparingly, as it can also adsorb some of your desired product.
Q4: What is the expected recovery from a recrystallization of TPN?
A4: A successful recrystallization will inevitably lead to some loss of product, as a portion will remain dissolved in the mother liquor. A recovery of 70-85% is generally considered good. A very high recovery (e.g., >95%) might indicate that the collected solid is not entirely pure and may contain residual solvent or impurities.
Q5: Can polymorphism be an issue with TPN crystallization?
A5: Polymorphism, the ability of a compound to crystallize in different crystal structures, is a possibility for complex organic molecules like TPN.[6][7] Different polymorphs can have different physical properties, including solubility and melting point. The formation of a specific polymorph can be influenced by factors such as the solvent used, the rate of cooling, and temperature.[6][8][9] If you observe different crystal habits or physical properties under slightly different crystallization conditions, you may be dealing with polymorphs.
Data Presentation
Table 1: Estimated Solubility of this compound (TPN) in Various Solvents at Different Temperatures
| Solvent | Chemical Formula | Polarity | Solubility at 25°C (Room Temp) | Solubility at 50°C | Solubility at 75°C |
| Tetrahydrofuran (THF) | C₄H₈O | Moderately Polar | Medium | High | Very High |
| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | Medium | High | Very High |
| Chloroform | CHCl₃ | Moderately Polar | Medium | High | Very High |
| Toluene | C₇H₈ | Nonpolar | Low | Medium | High |
| Acetone | C₃H₆O | Polar Aprotic | Low | Medium | High |
| Ethanol | C₂H₅OH | Polar Protic | Very Low | Low | Medium |
| Water | H₂O | Very Polar | Insoluble | Insoluble | Insoluble |
Note: This table provides estimated solubility based on the behavior of similar large, aromatic compounds. "Very Low" indicates minimal dissolution, while "Very High" suggests significant quantities can be dissolved.
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization of this compound (TPN)
-
Solvent Selection: Based on solubility tests (or Table 1), select a suitable solvent (e.g., THF or a Toluene/Ethanol mixture).
-
Dissolution: Place the crude TPN in an Erlenmeyer flask. Add a stir bar. On a hot plate with stirring, add the chosen solvent in small portions until the TPN just dissolves at the solvent's boiling point. Use the minimum amount of hot solvent necessary.[2][3]
-
Hot Gravity Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration. Keep the filtration apparatus (funnel and receiving flask) hot to prevent premature crystallization.
-
Cooling and Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature on an insulated surface. Do not disturb the flask during this period.[2] Once at room temperature, you can place the flask in an ice bath to maximize crystal yield.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to rinse away any remaining mother liquor.
-
Drying: Allow the crystals to dry completely under vacuum or in a desiccator to remove all traces of solvent.
Mandatory Visualizations
Caption: Experimental workflow for the recrystallization of this compound (TPN).
Caption: Logical workflow for troubleshooting common TPN solubility and crystallization issues.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Crystal polymorphism - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Strategy for control of crystallization of polymorphs - CrystEngComm (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Tetraphenylphthalonitrile Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of tetraphenylphthalonitrile. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and efficient method for synthesizing this compound is through a Diels-Alder reaction. This reaction involves the [4+2] cycloaddition of tetraphenylcyclopentadienone (the diene) with a suitable dienophile, followed by a retro-Diels-Alder reaction to yield the final aromatic product. While various dienophiles can be used, dicyanoacetylene is a common choice for introducing the nitrile functionalities.
Q2: What are the key reaction parameters to control for optimal yield and purity?
A2: Optimizing the synthesis of this compound requires careful control over several key parameters:
-
Temperature: The reaction typically requires elevated temperatures to proceed at a reasonable rate and to facilitate the expulsion of a small molecule (e.g., carbon monoxide) in the retro-Diels-Alder step.
-
Reaction Time: Sufficient reaction time is crucial for the reaction to go to completion. Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) is recommended.
-
Solvent: A high-boiling point, inert solvent is generally preferred to achieve the necessary reaction temperature and to dissolve the reactants.
-
Reactant Stoichiometry: The molar ratio of the diene to the dienophile can influence the reaction outcome.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction progress. By spotting the reaction mixture on a TLC plate alongside the starting materials, you can observe the consumption of the reactants and the formation of the product. A change in the color of the reaction mixture can also be an indicator, as tetraphenylcyclopentadienone is often colored.
Q4: What are the common side products or impurities I should be aware of?
A4: Potential side products and impurities can include unreacted starting materials (tetraphenylcyclopentadienone and the dienophile), as well as byproducts from potential side reactions. The specific impurities will depend on the chosen dienophile and the reaction conditions. Incomplete expulsion of the small molecule during the retro-Diels-Alder step can also lead to an intermediate adduct as an impurity.
Q5: What are the recommended purification methods for this compound?
A5: The primary methods for purifying this compound are recrystallization and column chromatography. Recrystallization from a suitable solvent system can effectively remove impurities, provided the solubility characteristics of the product and impurities are sufficiently different. For more challenging separations, column chromatography using an appropriate stationary phase (e.g., silica gel) and eluent system is recommended.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Reaction temperature is too low. 2. Insufficient reaction time. 3. Impure starting materials. 4. Incorrect solvent. 5. Dienophile is not reactive enough. | 1. Increase the reaction temperature, ensuring it is appropriate for the chosen solvent. 2. Extend the reaction time and monitor progress using TLC. 3. Purify the starting materials before use. 4. Use a high-boiling point, inert solvent. 5. Consider using a more reactive dienophile or adding a catalyst if applicable. |
| Presence of Starting Material in the Final Product | 1. Incomplete reaction. 2. Incorrect stoichiometry of reactants. | 1. Increase the reaction time and/or temperature. 2. Ensure the correct molar ratio of reactants is used. A slight excess of the more volatile reactant may be beneficial. |
| Formation of Multiple Products (Observed by TLC) | 1. Side reactions occurring. 2. Decomposition of starting materials or product at high temperatures. | 1. Optimize the reaction temperature; a lower temperature may favor the desired product. 2. Reduce the reaction time or use a milder solvent. 3. Purify the product using column chromatography to separate the different components. |
| Difficulty in Purifying the Product | 1. Similar polarity of the product and impurities. 2. Product is an oil or does not crystallize easily. | 1. Utilize column chromatography with a gradient elution to improve separation. 2. Try different solvent systems for recrystallization. If the product is an oil, attempt to induce crystallization by scratching the flask or adding a seed crystal. Trituration with a non-polar solvent can sometimes solidify an oily product. |
Experimental Protocol: Synthesis via Diels-Alder Reaction
This protocol provides a general methodology for the synthesis of this compound via the Diels-Alder reaction of tetraphenylcyclopentadienone and a suitable dienophile.
Materials:
-
Tetraphenylcyclopentadienone
-
Dienophile (e.g., dicyanoacetylene or fumaronitrile)
-
High-boiling point inert solvent (e.g., diphenyl ether, nitrobenzene)
-
Reaction flask with a reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve tetraphenylcyclopentadienone in the chosen high-boiling point solvent.
-
Addition of Dienophile: Add the dienophile to the reaction mixture. The molar ratio of tetraphenylcyclopentadienone to the dienophile should be optimized, but a 1:1 to 1:1.2 ratio is a common starting point.
-
Heating and Reflux: Heat the reaction mixture to reflux with vigorous stirring. The reaction temperature will depend on the solvent used.
-
Monitoring the Reaction: Monitor the progress of the reaction by TLC. The disappearance of the colored tetraphenylcyclopentadienone can also serve as a visual indicator.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. The workup procedure will depend on the solvent and the properties of the product. Typically, it involves precipitating the product by adding a non-solvent, followed by filtration.
-
Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography.
Quantitative Data Summary:
| Parameter | Typical Range/Value | Effect on Reaction |
| Temperature | 180 - 250 °C | Higher temperatures generally increase the reaction rate but may lead to side products. |
| Reaction Time | 2 - 24 hours | Longer reaction times can lead to higher conversion but may also result in product degradation. |
| Solvent | Diphenyl ether, Nitrobenzene | The choice of solvent determines the maximum reaction temperature. |
| Reactant Ratio (Diene:Dienophile) | 1:1 to 1:1.2 | A slight excess of the dienophile can help drive the reaction to completion. |
Visualizing the Workflow
Caption: A flowchart illustrating the key stages in the synthesis of this compound.
Caption: A decision-making diagram for troubleshooting common issues in this compound synthesis.
Technical Support Center: Tetraphenylphthalonitrile (TPPN) Resins
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tetraphenylphthalonitrile (TPPN) resins. The information provided aims to address common issues, with a focus on preventing premature curing and ensuring successful experimental outcomes.
Troubleshooting Guide: Preventing Premature Curing
Premature curing, or gelation, of this compound (TPPN) resins before or during processing is a critical issue that can lead to failed experiments and material wastage. This guide provides a systematic approach to identifying and mitigating the root causes of this problem.
Problem: The TPPN resin mixture becomes viscous or solidifies before the intended curing cycle.
| Potential Cause | Recommended Action | Explanation |
| Elevated Storage Temperature | Store TPPN monomers and curing agents in a cool, dry place, away from direct sunlight and heat sources. Refer to the manufacturer's a for specific storage temperature recommendations. | Heat can initiate the polymerization process, even without a formal curing cycle. Proper storage at recommended low temperatures is crucial to maintain the stability of the reactive components. |
| Contamination | Use clean, dedicated spatulas, mixing vessels, and molds. Ensure all equipment is thoroughly dried before use. Avoid introducing any acidic, basic, or metallic impurities into the resin mixture. | Impurities can act as unintended catalysts, initiating the curing reaction at lower temperatures than desired. Moisture can also react with the resin components and accelerate curing. |
| Incorrect Mixing Procedure | Mix the TPPN monomer and curing agent at a temperature below their respective melting points, especially if a solvent is not used.[1] If melting is required for mixing, do so at the lowest possible temperature for the shortest duration necessary to achieve a homogenous mixture. Consider pre-heating the mold and then pouring the mixture. | The curing reaction is thermally activated. Mixing at elevated temperatures for extended periods can significantly reduce the pot life of the resin. A patented method suggests mixing the monomer and curing agent as powders below their melting points to create a stable, unreacted mixture for storage.[1] |
| Excessive Curing Agent | Precisely measure the TPPN monomer and curing agent according to the recommended stoichiometric ratio. Avoid adding more curing agent than specified in the protocol. | The concentration of the curing agent directly influences the rate of the curing reaction. An excess of curing agent can lead to a rapid and uncontrolled polymerization, resulting in premature gelation. |
| High Ambient Temperature and Humidity | Whenever possible, handle and mix TPPN resins in a controlled environment with low humidity and stable temperature. | High ambient temperatures can shorten the working life of the resin. Humidity in the air can be absorbed by the resin components, potentially accelerating the curing process. |
Troubleshooting Workflow for Premature Curing
Frequently Asked Questions (FAQs)
Q1: What is the typical pot life of a TPPN resin system?
A1: The pot life, or working time, of a TPPN resin system is not a fixed value and is highly dependent on several factors, including the specific monomer and curing agent used, their ratio, the mixing temperature, and the presence of any accelerators or inhibitors. Generally, phthalonitrile resins are known for their high thermal stability and require high temperatures to cure, which can imply a long pot life at ambient temperatures. However, once a curing agent is added, the pot life will decrease, especially at elevated temperatures. For instance, some phthalonitrile systems have a long processing window with softening temperatures around 60-75°C and are free-flowing around 130-150°C, with the reaction with a curing additive occurring around 250°C.[2]
Q2: How can I extend the processing window of my TPPN resin?
A2: To extend the processing window, you can:
-
Lower the temperature: Reducing the temperature at which you are mixing and handling the resin will slow down the reaction rate.
-
Use a stoichiometric or slightly sub-stoichiometric amount of curing agent: An excess of curing agent will accelerate the reaction.
-
Select a less reactive curing agent: Different curing agents have different reactivities. Consult technical literature for options compatible with TPPN.
-
Incorporate a polymerization inhibitor: For some applications, a small amount of an inhibitor can be added to the formulation to delay the onset of curing. However, this must be done with a thorough understanding of the chemistry to avoid compromising the final properties of the cured resin.
Q3: What are the signs of the onset of premature curing?
A3: The initial signs of premature curing include an increase in viscosity, making the resin more difficult to stir or pour. The resin may also become cloudy or hazy. As the process advances, you will observe gelation, where the resin starts to become rubbery and eventually solidifies.
Q4: Can moisture in the atmosphere affect the curing of TPPN resins?
A4: Yes, moisture can potentially affect the curing of TPPN resins. While the specific effects on TPPN are not as well-documented as for other resins like epoxies, moisture can act as an impurity and may initiate or accelerate the polymerization process, especially at elevated temperatures. It is always recommended to handle and process TPPN resins in a dry environment.
Q5: Are there any specific safety precautions I should take when handling TPPN resins?
A5: Yes. TPPN resins and their curing agents should be handled in a well-ventilated area, preferably in a fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust from powdered resins and fumes from heated resins. Consult the Safety Data Sheet (SDS) for each specific chemical for detailed safety information.
Experimental Protocols
Protocol 1: General Handling and Mixing Procedure to Minimize Premature Curing
This protocol provides a general guideline for handling and mixing TPPN resins to avoid premature curing.
Materials:
-
This compound (TPPN) monomer
-
Appropriate curing agent (e.g., aromatic diamine)
-
Clean, dry glass beaker or other suitable mixing vessel
-
Clean, dry spatula or mechanical stirrer
-
Heating mantle or hot plate with temperature control
-
Vacuum oven (optional, for degassing)
Procedure:
-
Preparation: Ensure all glassware and equipment are scrupulously clean and dry. Any contaminants can act as catalysts.
-
Pre-heating (if necessary): If the TPPN monomer is a solid at room temperature, gently heat it in the mixing vessel to just above its melting point to obtain a low-viscosity liquid. Avoid overheating.
-
Degassing (optional but recommended): If bubbles are present in the molten monomer, place the vessel in a vacuum oven at a temperature just above the melting point and apply a vacuum to remove any entrapped air or volatile impurities.
-
Cooling: Allow the molten TPPN monomer to cool to a temperature that is well below the activation temperature for the curing reaction before adding the curing agent.
-
Addition of Curing Agent: Weigh the precise amount of curing agent and add it to the TPPN monomer.
-
Mixing: Stir the mixture thoroughly but gently to ensure a homogenous distribution of the curing agent without introducing excessive air bubbles. If necessary, a brief and gentle heating cycle can be applied to aid in dissolving the curing agent, but the temperature should be kept as low as possible.
-
Final Degassing (optional): If air has been introduced during mixing, a final, brief degassing step under vacuum may be performed.
-
Processing: The resin is now ready for pouring into a mold or for other processing steps. Proceed with the intended curing schedule without delay.
Logical Flow for Resin Preparation
Quantitative Data
The processing window of phthalonitrile resins is highly dependent on the formulation and temperature. The following table provides an example of gelation times for a 1,3-bis(3,4-dicyanophenoxy)benzene (a type of phthalonitrile resin) with an ionic liquid curing agent at different temperatures. While not specific to TPPN, it illustrates the significant impact of temperature on pot life.
| Temperature (°C) | Gelation Time (minutes) |
| 240 | > 60 |
| 260 | ~30 |
Data derived from a study on a phthalonitrile resin system and should be considered illustrative for TPPN.[3]
Researchers should perform their own characterization, such as rheometry or differential scanning calorimetry (DSC), to determine the specific processing window for their TPPN resin formulation.
References
Technical Support Center: Enhancing the Toughness of Tetraphenylphthalonitrile (TPPN) Polymers
Disclaimer: Scientific literature with specific details on reducing the brittleness of cured Tetraphenylphthalonitrile (TPPN) polymers is limited. The following troubleshooting guides and FAQs are based on established principles for toughening analogous brittle thermosetting polymers, such as other phthalonitrile and epoxy resins. Researchers should use this information as a general guideline and adapt the methodologies for their specific TPPN systems through systematic experimentation.
Frequently Asked Questions (FAQs)
Q1: Why are cured this compound (TPPN) polymers often brittle?
A1: The inherent brittleness of TPPN polymers stems from their highly cross-linked, rigid aromatic network structure. This structure, while providing exceptional thermal stability, restricts polymer chain mobility and the ability to dissipate energy through plastic deformation when subjected to stress. Consequently, cracks can propagate with little resistance, leading to brittle failure.
Q2: What are the primary strategies for reducing brittleness in TPPN polymers?
A2: The main approaches to enhance the toughness of TPPN polymers involve:
-
Incorporation of Toughening Agents: Introducing a secondary phase, such as elastomers, thermoplastics, or nanoparticles, to create mechanisms for energy dissipation.
-
Modification of the Polymer Backbone: Synthesizing or utilizing TPPN monomers with more flexible linkages to reduce the overall rigidity of the network.
-
Optimization of the Curing Process: Carefully controlling the curing and post-curing temperature profiles to minimize residual stresses and ensure a more uniform network structure.
Q3: How do toughening agents improve the fracture resistance of TPPN polymers?
A3: Toughening agents create microscopic heterogeneities within the polymer matrix. These can absorb and dissipate energy through various mechanisms, including:
-
Cavitation: The formation of voids within or around the toughening particles.
-
Shear Banding: The initiation of localized plastic deformation in the matrix material surrounding the particles.
-
Crack Pinning and Deflection: The toughening particles act as obstacles, forcing the crack to deviate from its path and requiring more energy to propagate.
-
Particle Bridging: The toughening particles bridge the crack faces, resisting further opening.
Q4: Can post-curing at higher temperatures reduce the brittleness of TPPN polymers?
A4: Not necessarily. While post-curing is crucial for completing the cross-linking reaction and achieving optimal thermal properties, excessively high post-curing temperatures can sometimes increase brittleness. This can be due to the formation of a more densely cross-linked, and therefore more rigid, network, as well as the potential for thermal degradation. It is essential to optimize the post-curing temperature and duration to balance thermal stability and toughness.[1]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Cured polymer is excessively brittle and fractures easily. | 1. High cross-link density. 2. Presence of residual stresses from curing. 3. Incomplete curing. | 1. Incorporate a toughening agent (e.g., thermoplastic, core-shell rubber). 2. Optimize the curing cycle with a slower ramp rate and multi-stage holds. 3. Implement a post-curing step at an appropriate temperature to ensure full conversion. |
| Presence of voids or porosity in the cured polymer. | 1. Entrapped air during mixing. 2. Volatiles released during curing. 3. Improper degassing of the resin before curing. | 1. Degas the resin under vacuum before curing. 2. Use a slow curing ramp rate to allow volatiles to escape. 3. Ensure proper ventilation during the curing process. |
| Poor adhesion between the TPPN matrix and the toughening agent. | 1. Incompatible surface energies of the matrix and the toughening agent. 2. Lack of chemical bonding between the phases. | 1. Select a toughening agent with better chemical compatibility with the TPPN matrix. 2. Consider using a compatibilizer or surface-treating the toughening agent to improve interfacial adhesion. |
| Reduced glass transition temperature (Tg) after adding a toughening agent. | 1. Plasticization of the TPPN matrix by the toughening agent. 2. Incomplete phase separation. | 1. Choose a toughening agent with a higher Tg. 2. Optimize the curing conditions to promote better phase separation. 3. Use a lower concentration of the toughening agent. |
Quantitative Data on Toughening Effects
The following tables provide illustrative data based on studies of other brittle thermosetting polymers, demonstrating the potential effects of toughening agents and curing modifications on mechanical properties.
Table 1: Illustrative Effect of Toughening Agent Concentration on Mechanical Properties
| Toughening Agent | Concentration (wt%) | Fracture Toughness (K_IC, MPa·m¹/²) | Tensile Strength (MPa) | Glass Transition Temp. (T_g, °C) |
| Neat TPPN | 0 | 0.5 | 60 | 350 |
| Thermoplastic A | 5 | 1.2 | 55 | 345 |
| Thermoplastic A | 10 | 1.8 | 50 | 340 |
| Core-Shell Rubber B | 5 | 1.5 | 52 | 348 |
| Core-Shell Rubber B | 10 | 2.2 | 45 | 342 |
Table 2: Illustrative Effect of Post-Curing Temperature on Mechanical Properties
| Post-Curing Temp. (°C) | Post-Curing Time (hr) | Flexural Strength (MPa) | Impact Strength (kJ/m²) |
| 330 | 4 | 77 | 5.2 |
| 350 | 4 | 65 | 4.8 |
| 375 | 4 | 58 | 4.1 |
Note: Data in this table is adapted from studies on other phthalonitrile resins and is for illustrative purposes only.[1]
Experimental Protocols
Protocol 1: Incorporation of a Thermoplastic Toughening Agent
-
Drying: Dry the TPPN monomer and the thermoplastic toughening agent (e.g., Polyetherimide) in a vacuum oven at a temperature appropriate for each material to remove any absorbed moisture.
-
Blending:
-
For low concentrations of thermoplastic, dissolve it in a suitable solvent (e.g., N-methyl-2-pyrrolidone) and then add the TPPN monomer. Remove the solvent under vacuum.
-
For higher concentrations, melt-blend the TPPN monomer and the thermoplastic at a temperature above the melting point of TPPN but below the degradation temperature of both components.
-
-
Addition of Curing Agent: Once the blend is homogeneous and has cooled to a suitable temperature, add the curing agent (e.g., an aromatic amine) and mix thoroughly.
-
Degassing: Place the mixture in a vacuum chamber to remove any entrapped air bubbles.
-
Curing: Transfer the degassed mixture to a preheated mold and cure using a multi-stage temperature program. For example:
-
Heat to 250°C at 2°C/min and hold for 2 hours.
-
Heat to 280°C at 1°C/min and hold for 4 hours.
-
-
Post-Curing: After the initial cure, post-cure the polymer in an oven with a controlled atmosphere (e.g., nitrogen) to prevent oxidation. For example:
-
Heat to 330°C at 2°C/min and hold for 8 hours.
-
-
Cooling: Allow the cured polymer to cool slowly to room temperature to minimize residual thermal stresses.
Protocol 2: Optimization of the Curing Cycle for Reduced Brittleness
-
Determine Gelation and Curing Temperatures: Use Differential Scanning Calorimetry (DSC) to determine the onset of gelation and the peak curing temperature for your specific TPPN resin and curing agent formulation.
-
Initial Low-Temperature Hold: Heat the resin to a temperature just below the onset of gelation and hold for a period to allow for uniform wetting of any reinforcements and for the escape of any residual volatiles.
-
Slow Ramp to Curing Temperature: Increase the temperature slowly (e.g., 0.5-1°C/min) to the primary curing temperature identified by DSC. A slow ramp rate helps to minimize thermal gradients and reduce the buildup of internal stresses.
-
Isothermal Hold at Curing Temperature: Hold the resin at the curing temperature for a sufficient duration to achieve a high degree of cross-linking. This can be monitored by techniques like Fourier-Transform Infrared (FTIR) spectroscopy.
-
Controlled Cooling: Cool the cured part slowly and in a controlled manner to room temperature. Rapid cooling can induce significant residual stresses, leading to increased brittleness.
-
Systematic Post-Curing Study:
-
Prepare multiple samples and subject them to different post-curing temperatures (e.g., 320°C, 340°C, 360°C) for a fixed duration.
-
Evaluate the mechanical properties (e.g., fracture toughness, flexural strength) and thermal properties (e.g., Tg) of each sample to identify the optimal post-curing temperature that provides the best balance of properties.
-
Visualizations
Caption: Energy dissipation mechanisms at a crack tip due to toughening particles.
Caption: Workflow for developing and evaluating toughened TPPN polymers.
References
Technical Support Center: Scaling Up Tetraphenylphthalonitrile Production
Welcome to the Technical Support Center for the production of Tetraphenylphthalonitrile (TPPN). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the scale-up of TPPN synthesis. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and safety information to support your research and development efforts.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and purification of this compound, particularly when transitioning from laboratory-scale to larger-scale production.
Synthesis Troubleshooting
Question: My TPPN synthesis is resulting in a low yield. What are the potential causes and how can I improve it?
Answer: Low yields in the synthesis of TPPN, typically prepared via a Diels-Alder reaction between an alkyne and a dicyanobenzene derivative, can stem from several factors, especially at larger scales. Here are common causes and troubleshooting steps:
-
Inadequate Reaction Temperature: The Diels-Alder reaction often requires high temperatures to overcome the activation energy barrier, especially with sterically hindered reactants.[1]
-
Troubleshooting: Ensure your reaction mixture reaches and maintains the optimal reflux temperature. For high-boiling solvents like xylene, this can be around 185-200°C.[1] Monitor the internal reaction temperature, not just the heating mantle setting.
-
-
Poor Heat Transfer at Scale: What works in a small flask may not translate to a large reactor due to reduced surface-area-to-volume ratio.
-
Troubleshooting: Employ efficient overhead mechanical stirring to ensure even heat distribution throughout the reaction vessel. Consider using a reactor with a jacketed heating system for better temperature control.
-
-
Reactant Purity: Impurities in the starting materials (e.g., diphenylacetylene or dicyanobenzene derivatives) can lead to side reactions and lower the yield of the desired product.
-
Troubleshooting: Use high-purity starting materials. If necessary, purify the reactants by recrystallization or sublimation before use.
-
-
Presence of Oxygen: High-temperature reactions can be sensitive to oxidation, which can degrade reactants and products.
-
Troubleshooting: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions.
-
-
Suboptimal Reaction Time: The reaction may not have proceeded to completion.
-
Troubleshooting: Monitor the reaction progress using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2][3][4] Spot the reaction mixture alongside the starting materials to track the disappearance of reactants and the appearance of the product spot. Continue the reaction until the limiting reactant is consumed.
-
-
Side Reactions: At high temperatures, various side reactions, including polymerization of the reactants or products, can occur.
-
Troubleshooting: Consider if a lower reaction temperature with a suitable catalyst, such as a Lewis acid, might be effective. However, for many Diels-Alder reactions, thermal conditions are standard.
-
Question: I am observing the formation of significant byproducts. What are they likely to be and how can I minimize them?
Answer: While specific byproduct analysis for TPPN scale-up is not extensively documented, common side products in similar high-temperature aromatic syntheses can include:
-
Polymers: Phthalonitrile compounds are known to polymerize at high temperatures.
-
Partially Reacted Intermediates: Incomplete reaction can leave unreacted starting materials or intermediate adducts in the final mixture.
-
Oxidation Products: If the reaction is not performed under an inert atmosphere, oxidation of the aromatic rings can occur.
Minimization Strategies:
-
Strict Inert Atmosphere: Use nitrogen or argon blanketing throughout the reaction and workup.
-
Control Reaction Time: Avoid unnecessarily long reaction times at high temperatures to reduce the likelihood of polymerization and degradation. Use TLC or HPLC to determine the optimal reaction endpoint.[2][3][4]
-
Purification of Starting Materials: Ensure the purity of your reactants to avoid introducing substances that could promote side reactions.
Purification Troubleshooting
Question: How can I effectively purify large quantities of this compound?
Answer: Purifying large batches of TPPN, a relatively non-polar and crystalline compound, typically involves recrystallization or column chromatography.
-
Recrystallization: This is often the most efficient method for purifying large quantities of solid products.[5][6][7][8]
-
Solvent Selection: The ideal solvent is one in which TPPN is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[6] For non-polar compounds like TPPN, suitable solvents might include toluene, xylene, or mixed solvent systems like ethyl acetate/hexane.[6][9]
-
Procedure: Dissolve the crude TPPN in the minimum amount of hot solvent. If insoluble impurities are present, perform a hot filtration. Allow the solution to cool slowly to promote the formation of large, pure crystals.[8] Cooling too rapidly can cause the product to precipitate, trapping impurities.[8] After crystallization, collect the product by vacuum filtration and wash with a small amount of cold solvent.[6]
-
-
Column Chromatography: This technique is useful for separating TPPN from impurities with different polarities.[10][11][12][13]
-
Stationary Phase: Silica gel is a common choice for non-polar compounds.[10][12]
-
Mobile Phase (Eluent): A non-polar solvent or a mixture of non-polar and slightly more polar solvents is typically used. For TPPN, a gradient elution starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate or dichloromethane can be effective.[9] The optimal solvent system should be determined by preliminary TLC analysis.[12]
-
Scaling Up: For larger quantities, wider and taller columns are necessary. The amount of silica gel used is typically 20-50 times the weight of the crude product.[10] Flash chromatography, which uses pressure to speed up the elution, is common for larger scales.
-
Question: My recrystallized TPPN is still not pure. What can I do?
Answer: If a single recrystallization does not yield a product of sufficient purity, consider the following:
-
Second Recrystallization: A second recrystallization using the same or a different solvent system can often significantly improve purity.
-
Charcoal Treatment: If colored impurities are present, adding activated charcoal to the hot solution before filtration can help adsorb them.
-
Alternative Purification Method: If recrystallization is ineffective, column chromatography may be necessary to remove impurities with similar solubility profiles to TPPN.
Safety FAQs
Question: What are the primary safety concerns when scaling up TPPN production?
Answer: Scaling up any chemical synthesis introduces new safety challenges. For TPPN production, key concerns include:
-
Thermal Hazards: The synthesis is often conducted at high temperatures. Large volumes of hot, flammable solvents like xylene pose a significant fire risk. Exothermic reactions, even if minor at a small scale, can become difficult to control in large reactors, potentially leading to a runaway reaction.
-
Chemical Exposure: Diphenylacetylene and dicyanobenzene derivatives should be handled with care. Avoid inhalation of dust and contact with skin and eyes.[14][15]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. When handling powders outside of a fume hood, a dust mask or respirator may be necessary.
-
-
Solvent Vapors: High-temperature reflux of organic solvents will generate a significant amount of vapor.
-
Ventilation: All work should be conducted in a well-ventilated fume hood or a specialized reactor bay with adequate exhaust ventilation.
-
Quantitative Data Summary
| Parameter | Typical Range/Value | Rationale/Considerations |
| Reaction Temperature | 150 - 250 °C | High temperatures are often required to overcome the activation energy for the cycloaddition. |
| Solvent | Xylene, Toluene, Diphenyl ether | High-boiling, non-polar, and inert solvents are typically used. |
| Reactant Ratio | 1:1 to 1:1.2 (Diene:Dienophile) | A slight excess of one reactant can sometimes be used to drive the reaction to completion. |
| Reaction Time | 12 - 48 hours | Reaction progress should be monitored to determine the optimal time. |
| Purification Yield (Post-Recrystallization) | 60 - 85% | Yields can vary significantly based on scale and purity of starting materials. |
Experimental Protocols
The following is a generalized, suggested protocol for the synthesis of this compound based on common procedures for high-temperature Diels-Alder reactions. This should be adapted and optimized for your specific equipment and scale.
Materials:
-
Diphenylacetylene
-
A suitable dicyanobenzene derivative (e.g., 1,2-dicyanobenzene)
-
High-boiling point solvent (e.g., xylene)
-
Inert gas (Nitrogen or Argon)
Equipment:
-
Jacketed glass reactor with overhead mechanical stirrer, reflux condenser, and thermocouple
-
Inert gas inlet and outlet (bubbler)
-
Heating/cooling circulator for the reactor jacket
-
Vacuum filtration apparatus (e.g., Büchner funnel)
-
Recrystallization vessels
Procedure:
-
Reactor Setup: Assemble the reactor system and ensure all glassware is dry. Purge the system with an inert gas.
-
Charging Reactants: To the reactor, add the dicyanobenzene derivative and diphenylacetylene in the desired molar ratio.
-
Solvent Addition: Add the high-boiling solvent (e.g., xylene) to the reactor. The volume should be sufficient to create a stirrable slurry.
-
Inerting: Purge the reactor headspace with the inert gas for 15-20 minutes. Maintain a gentle positive pressure of the inert gas throughout the reaction.
-
Heating and Reflux: Begin stirring and slowly heat the reaction mixture to reflux temperature (for xylene, ~140°C).
-
Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by TLC or HPLC.[2][3][4]
-
Cooling and Crystallization: Once the reaction is complete, turn off the heat and allow the mixture to cool slowly to room temperature. Further cooling in an ice bath can help maximize the crystallization of the product.[1]
-
Isolation: Collect the crude TPPN crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the crude product under vacuum.
-
Purification: Purify the crude TPPN by recrystallization from a suitable solvent or solvent mixture.
Visualizations
Synthesis Pathway
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. Monitoring Solid-Phase Reactions with Thin-Layer Chromatography - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. web.uvic.ca [web.uvic.ca]
- 11. m.youtube.com [m.youtube.com]
- 12. columbia.edu [columbia.edu]
- 13. Khan Academy [khanacademy.org]
- 14. fishersci.com [fishersci.com]
- 15. assets.thermofisher.com [assets.thermofisher.com]
Controlling the molecular weight of Tetraphenylphthalonitrile polymers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tetraphenylphthalonitrile polymers. The following sections offer insights into controlling molecular weight and addressing common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for controlling the molecular weight of this compound polymers?
The molecular weight of this compound polymers, which are typically synthesized via step-growth polymerization, can be controlled through several key strategies:
-
Stoichiometric Control of Monomers: The most direct method for controlling molecular weight in step-growth polymerization is by adjusting the stoichiometric ratio of the reacting monomers. An excess of one monomer will limit the chain length, leading to a lower molecular weight. For phthalonitrile-end-capped oligomers, the molecular weight can be controlled by varying the ratio of diols and dichloro compounds during synthesis.
-
Use of Monofunctional Reagents (Chain Stoppers): Introducing a monofunctional reagent that can react with the growing polymer chain ends will terminate the polymerization at that end, effectively "capping" the chain and controlling the final molecular weight.
-
Curing Agent Concentration and Type: The concentration and chemical nature of the curing agent (e.g., aromatic diamines) can influence the polymerization kinetics and the final network structure, which in turn affects the molecular weight and crosslink density. Different diamine curing additives can lead to variations in the formation of linear polyisoindoline chains versus branched triazine crosslinks, impacting the overall molecular architecture.
-
Reaction Time and Temperature: These parameters significantly affect the polymerization kinetics. Shorter reaction times or lower temperatures generally result in lower molecular weights, as the polymerization may not proceed to completion.
Q2: How does the choice of curing agent affect the final polymer properties?
The curing agent plays a critical role in the polymerization of phthalonitrile resins. Different curing agents, such as aromatic amines, organic acids, or metal salts, can catalyze the polymerization of the nitrile groups. The choice of curing agent can:
-
Alter the Curing Temperature and Time: Some curing agents can significantly lower the curing temperature and shorten the curing time.
-
Influence the Network Structure: As mentioned, the curing additive can direct the polymerization towards either linear chain extension or crosslinking through triazine ring formation, which will have a profound impact on the polymer's properties, including its molecular weight, solubility, and thermal stability.[1]
Q3: What is a typical polydispersity index (PDI) for this compound polymers, and what does it indicate?
The polydispersity index (PDI) is a measure of the distribution of molecular weights in a given polymer sample. For step-growth polymerizations, the theoretical PDI approaches 2.0 as the reaction goes to high conversion. A PDI value close to 2.0 for this compound polymers would indicate a typical distribution of chain lengths. A significantly higher PDI might suggest the presence of side reactions or impurities, while a lower PDI could indicate a more controlled polymerization process.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Molecular Weight | Incorrect Stoichiometry: An excess of one of the bifunctional monomers. | Carefully recalculate and re-weigh the monomers to ensure a precise stoichiometric ratio. |
| Presence of Monofunctional Impurities: Impurities with a single reactive group can act as chain stoppers. | Purify the monomers and solvents before use to remove any monofunctional impurities. | |
| Insufficient Reaction Time or Temperature: The polymerization has not proceeded to a high enough conversion. | Increase the reaction time or temperature according to established protocols. Monitor the reaction progress using techniques like FTIR to follow the disappearance of nitrile peaks. | |
| Premature Precipitation: The polymer precipitates out of solution before reaching high molecular weight. | Use a more suitable solvent or increase the reaction temperature to maintain solubility. | |
| High Polydispersity (PDI > 2.5) | Side Reactions: Unwanted side reactions can lead to a broader distribution of chain lengths. | Optimize reaction conditions (temperature, catalyst, etc.) to minimize side reactions. Ensure an inert atmosphere to prevent oxidative side reactions. |
| Inhomogeneous Reaction Mixture: Poor mixing can lead to localized variations in monomer concentration and temperature. | Ensure efficient stirring throughout the polymerization process. | |
| Gelation Occurs Too Early or Not at All | Incorrect Curing Agent Concentration: Too much curing agent can lead to rapid, uncontrolled crosslinking. Too little may not initiate polymerization effectively. | Carefully control the concentration of the curing agent. Perform small-scale pilot reactions to determine the optimal concentration. |
| Inappropriate Curing Temperature: The temperature may be too high, causing premature gelation, or too low, preventing the onset of curing. | Follow a carefully controlled heating ramp and curing temperature profile. Use techniques like Differential Scanning Calorimetry (DSC) to determine the optimal curing window. |
Experimental Protocols
General Protocol for Controlling Molecular Weight by Stoichiometric Imbalance
This protocol describes a general method for synthesizing this compound oligomers with controlled molecular weight by adjusting the monomer ratio.
Materials:
-
This compound precursor monomers (e.g., a diol and a dichloro compound)
-
End-capping agent (e.g., a monofunctional phthalonitrile derivative)
-
High-boiling point polar aprotic solvent (e.g., N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP))
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Monomer Calculation: Calculate the molar ratio of the monomers required to achieve the target molecular weight using the Carothers equation: Xn = (1 + r) / (1 - r) where Xn is the degree of polymerization and r is the stoichiometric ratio of the reactive groups (r < 1).
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, add the calculated amounts of the monomers and the solvent.
-
Inert Atmosphere: Purge the flask with an inert gas for at least 30 minutes to remove oxygen.
-
Polymerization: Heat the reaction mixture to the desired temperature (typically 160-180 °C) under a constant flow of inert gas and vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by periodically taking samples and analyzing them by Gel Permeation Chromatography (GPC) to determine the molecular weight and PDI.
-
Work-up: Once the desired molecular weight is achieved, cool the reaction mixture to room temperature. Precipitate the polymer by pouring the solution into a non-solvent (e.g., methanol or water).
-
Purification: Filter the precipitated polymer and wash it thoroughly with the non-solvent to remove unreacted monomers and low molecular weight oligomers.
-
Drying: Dry the polymer in a vacuum oven at an elevated temperature until a constant weight is obtained.
Characterization: Molecular Weight Determination by Gel Permeation Chromatography (GPC)
Instrumentation:
-
GPC system equipped with a refractive index (RI) detector.
-
GPC columns suitable for organic solvents (e.g., polystyrene-divinylbenzene columns).
-
Mobile phase: A suitable solvent in which the polymer is soluble (e.g., tetrahydrofuran (THF) or DMF with 0.05 M LiBr).
Procedure:
-
Calibration: Calibrate the GPC system using narrow molecular weight polystyrene or polymethyl methacrylate standards.
-
Sample Preparation: Prepare a dilute solution of the synthesized this compound polymer in the mobile phase (typically 1-2 mg/mL). Filter the solution through a 0.45 µm syringe filter.
-
Analysis: Inject the filtered sample solution into the GPC system.
-
Data Processing: Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) from the resulting chromatogram using the calibration curve.
Visualizations
Caption: Experimental workflow for the synthesis and characterization of this compound polymers.
Caption: Troubleshooting logic for addressing low molecular weight in polymer synthesis.
References
Minimizing side reactions during Tetraphenylphthalonitrile synthesis
Technical Support Center: Tetraphenylphthalonitrile Synthesis
Welcome to the technical support center for this compound (TPPN) synthesis. This guide is designed for researchers, scientists, and professionals in drug development. Below, you will find troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you minimize side reactions and optimize your synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My final product is a discolored (e.g., brown or yellow) solid instead of a pure white crystal. What is the likely cause and how can I fix it?
A1: Discoloration in the final product typically points to the presence of impurities, which can arise from several sources:
-
Oxidation: The reactants or the final product may have oxidized during the reaction, especially if conducted at high temperatures without an inert atmosphere.
-
Incomplete Reaction: Residual starting materials or intermediate products can lead to discoloration.
-
Side Reactions: High temperatures can promote the formation of polymeric or tar-like byproducts.
Troubleshooting Steps:
-
Inert Atmosphere: Ensure your reaction is carried out under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Temperature Control: Carefully control the reaction temperature. Avoid excessive heating, which can lead to thermal decomposition and unwanted side products.
-
Purification: Recrystallization is a crucial final step. Use an appropriate solvent, such as isopropyl alcohol or a benzene/methanol mixture, to purify the crude product. Washing the collected crystals with a chilled solvent can also help remove impurities.[1][2]
Q2: The yield of my this compound synthesis is consistently low. What factors could be responsible?
A2: Low yields can be attributed to several factors in the synthetic process:
-
Suboptimal Reaction Conditions: The choice of solvent, catalyst, and temperature can significantly impact the reaction's efficiency.
-
Poor Solubility of Reactants: If reactants are not fully dissolved, the reaction may be slow or incomplete. For instance, the solubility of some precursors can be poor in certain solvents, leading to trace amounts of the desired product.[3]
-
Moisture: The presence of moisture can interfere with the reaction, especially if using moisture-sensitive reagents like aluminum chloride.
-
Loss During Workup: Product may be lost during the extraction and purification steps.
Troubleshooting Steps:
-
Optimize Solvent and Catalyst: Experiment with different solvents to improve the solubility of your starting materials. The choice of catalyst can also dramatically affect yield.[3]
-
Ensure Anhydrous Conditions: Use dry solvents and glassware, and perform the reaction under an inert atmosphere to prevent moisture contamination.
-
Check Stoichiometry: Ensure the molar ratios of your reactants are correct. In some cases, using a slight excess of one reactant can drive the reaction to completion.
-
Refine Workup Procedure: Minimize the number of transfer steps and ensure your extraction and washing procedures are efficient to avoid product loss.
Q3: What are the common side products in TPPN synthesis and how can I minimize their formation?
A3: The primary side products often depend on the synthetic route chosen. A common method involves the reaction of diphenylacetonitrile.
-
Incomplete Cyanation/Substitution: If the reaction does not go to completion, you may have residual starting materials or partially substituted intermediates.
-
Hydrolysis Products: If water is present, the nitrile groups (-CN) can be hydrolyzed to form amides or carboxylic acids.
-
Polymeric Materials: High reaction temperatures can lead to polymerization of reactants or products, resulting in intractable tars.
Minimization Strategies:
-
Reaction Time and Temperature: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time. Avoid prolonged heating at high temperatures.
-
Anhydrous Conditions: Strictly exclude water from the reaction to prevent hydrolysis of the nitrile groups.
-
Controlled Addition of Reagents: Add reagents slowly and in a controlled manner to manage the reaction exotherm and prevent localized overheating.
Experimental Protocols & Data
Synthesis of Diphenylacetonitrile (A Key Precursor)
A common route to this compound involves the use of diphenylacetonitrile as a key intermediate. The synthesis of diphenylacetonitrile itself can be a source of impurities if not performed correctly.
Protocol: Synthesis of Diphenylacetonitrile from Benzyl Cyanide
This two-step procedure involves the bromination of benzyl cyanide followed by a Friedel-Crafts reaction with benzene.
Step 1: α-Bromo-α-phenylacetonitrile Synthesis
-
In a suitable flask equipped with a reflux condenser and dropping funnel, heat benzyl cyanide.
-
Slowly add bromine while maintaining the temperature between 105-110°C.
-
After the addition is complete, continue heating for another 15 minutes until the evolution of hydrogen bromide gas ceases.
-
Purge the apparatus with dry nitrogen to remove any remaining HBr.
Step 2: Diphenylacetonitrile Synthesis
-
Cool the crude α-bromo-α-phenylacetonitrile and dissolve it in dry benzene.
-
Cool the mixture to 20°C and slowly add powdered anhydrous aluminum chloride in portions, maintaining the temperature between 20-25°C.
-
After the addition is complete, allow the reaction to proceed until the evolution of hydrogen bromide subsides.
-
Quench the reaction by pouring it into a mixture of ice and hydrochloric acid.
-
Separate the organic layer, wash it successively with water and sodium bicarbonate solution, and then dry it over anhydrous sodium sulfate.[2]
-
Remove the solvent by distillation and distill the crude product under reduced pressure.
-
Recrystallize the solidified distillate from isopropyl alcohol to yield pure, white diphenylacetonitrile.[1]
Data Presentation: Optimizing Reaction Conditions
The choice of solvent and catalyst is critical for maximizing yield and minimizing side reactions. The following table summarizes how different conditions can affect the outcome of a reaction. While this data is for a related synthesis, the principles of optimizing conditions are broadly applicable.
| Entry | Catalyst | Base/Solvent | Temperature (°C) | Yield of Product A (%) | Yield of Side Product B (%) |
| 1 | PdCl₂(dppf) | Et₂NH | 50 | Trace | - |
| 2 | PdCl₂(dppf) | Et₂NH / DMF | 50 | 30 | 26 |
| 3 | PdCl₂(PPh₃)₂ | Et₂NH / DMF | 50 | 31 | 50 |
Data adapted from a study on cascade carbonylation-Sonogashira-cyclization reactions, illustrating the impact of catalyst and solvent on product distribution.[3]
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of a nitrile-containing compound, highlighting critical stages where side reactions or impurities can be introduced.
References
Technical Support Center: Enhancing the Processability of High Melting Point Tetraphenylphthalonitrile Monomers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the processing of high melting point tetraphenylphthalonitrile (TPPN) monomers.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in processing high melting point this compound monomers?
High melting point TPPN monomers present several processing challenges, primarily due to their high melting temperatures and narrow processing windows. The processing window is the temperature range between the melting point (Tm) and the onset of curing. A narrow window makes it difficult to achieve complete melting and uniform mixing before the curing reaction begins, which can lead to void formation and incomplete curing in the final polymer.[1][2] Additionally, the high temperatures required for processing can lead to thermal degradation and volatilization of curing agents.[1]
Q2: How can the processability of TPPN monomers be improved?
Several strategies can be employed to enhance the processability of TPPN monomers:
-
Molecular Modification: Introducing flexible linkages, such as ether or siloxane groups, into the monomer backbone can lower the melting point and broaden the processing window.[2][3]
-
Use of Curing Agents: Employing appropriate curing agents, such as aromatic amines or self-catalyzing moieties, can initiate curing at lower temperatures.[4]
-
Copolymerization and Blending: Creating copolymers or blending the TPPN monomer with other polymers can modify the overall thermal and rheological properties of the resin system.
Q3: What are the common analytical techniques to characterize the processability and curing of TPPN resins?
The following techniques are crucial for evaluating the processing characteristics and curing behavior of TPPN resins:
-
Differential Scanning Calorimetry (DSC): Used to determine the melting temperature (Tm), curing temperature, and processing window.[5][6]
-
Thermogravimetric Analysis (TGA): Measures the thermal stability of the monomer and the cured polymer.[1]
-
Rheometry: Characterizes the viscosity of the resin as a function of temperature and time, which is critical for understanding its flow behavior during processing.[7]
-
Dynamic Mechanical Analysis (DMA): Determines the glass transition temperature (Tg) and mechanical properties of the cured polymer.[3]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Incomplete Monomer Melting | Processing temperature is too low or heating rate is too fast. | Increase the processing temperature to be well above the monomer's melting point. Use a slower heating rate to ensure uniform melting. |
| Premature Curing | The processing window is too narrow. The curing agent is too reactive at the processing temperature. | Modify the monomer to broaden the processing window. Select a curing agent with a higher activation temperature. |
| Void Formation in Cured Polymer | Trapped volatiles or air bubbles. Incomplete wetting of reinforcements in composite fabrication. | Degas the monomer melt under vacuum before curing. Ensure proper impregnation of reinforcing fibers. Optimize the curing cycle to allow for the escape of volatiles. |
| Brittle Cured Polymer | High crosslink density. | Introduce flexible segments into the monomer backbone. Use a toughening agent in the formulation. |
| Poor Solubility of Monomer | The rigid aromatic structure of the TPPN monomer. | Use a suitable high-boiling point polar aprotic solvent for initial mixing and dispersion before melt processing. |
Experimental Protocols
Protocol 1: Synthesis of a Lower Melting Point Phthalonitrile Monomer via Introduction of Flexible Ether Linkages
This protocol describes a general method for synthesizing a phthalonitrile monomer with a lower melting point by incorporating flexible ether linkages, based on the reaction of a bisphenol with 4-nitrophthalonitrile.
Materials:
-
Bisphenol A
-
4-Nitrophthalonitrile
-
Anhydrous Potassium Carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF)
-
Toluene
-
Deionized Water
-
Methanol
Procedure:
-
Set up a three-necked round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap, and a condenser under a nitrogen atmosphere.
-
Add Bisphenol A, an excess of 4-nitrophthalonitrile, and anhydrous K2CO3 to the flask.
-
Add DMF and toluene to the flask.
-
Heat the mixture to reflux and remove the water-toluene azeotrope using the Dean-Stark trap.
-
After the removal of water is complete, continue to heat the reaction mixture at a temperature appropriate for the nucleophilic substitution reaction to proceed. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Precipitate the product by pouring the reaction mixture into a large volume of deionized water.
-
Filter the precipitate and wash it thoroughly with deionized water and then with methanol to remove unreacted starting materials and impurities.
-
Dry the purified product in a vacuum oven.
-
Characterize the synthesized monomer using FTIR, NMR, and DSC to confirm its structure and determine its melting point.
Protocol 2: Curing of a this compound Monomer with an Aromatic Amine Curing Agent
This protocol outlines the general procedure for curing a TPPN monomer using an aromatic amine as a curing agent.
Materials:
-
This compound (TPPN) monomer
-
Aromatic amine curing agent (e.g., 4,4'-diaminodiphenyl sulfone, DDS)
-
Mold release agent
-
Processing mold
Procedure:
-
Thoroughly clean and dry the processing mold and apply a suitable mold release agent.
-
Accurately weigh the TPPN monomer and the aromatic amine curing agent in the desired stoichiometric ratio.
-
Melt the TPPN monomer in a suitable container at a temperature above its melting point but below the onset of curing.
-
Once the monomer is completely melted, add the curing agent and stir until a homogeneous mixture is obtained.
-
Degas the mixture under vacuum to remove any entrapped air bubbles.
-
Pour the degassed mixture into the preheated mold.
-
Place the mold in a programmable oven and execute the curing cycle. A typical curing cycle involves a multi-step heating process to control the reaction kinetics and minimize residual stresses. For example:
-
Heat to 250°C at a rate of 2°C/min and hold for 2 hours.
-
Heat to 300°C at a rate of 2°C/min and hold for 4 hours.
-
Heat to 350°C at a rate of 1°C/min and hold for 8 hours for post-curing.
-
-
After the curing cycle is complete, allow the mold to cool down slowly to room temperature.
-
Demold the cured polymer part.
-
Characterize the cured polymer using DSC, TGA, and DMA to evaluate its thermal and mechanical properties.
Quantitative Data Summary
The following table summarizes the typical thermal properties of a standard high melting point TPPN monomer and a modified, more processable version.
| Property | High Melting Point TPPN | Modified TPPN (with flexible linkages) |
| Melting Temperature (Tm) | ~ 250 °C | ~ 150 - 180 °C |
| Processing Window | ~ 20 - 30 °C | ~ 80 - 110 °C[2] |
| Curing Temperature | > 300 °C | ~ 250 - 280 °C |
| Glass Transition Temp. (Tg) of Cured Polymer | > 400 °C | > 350 °C |
| 5% Weight Loss Temperature (TGA) | > 500 °C | > 480 °C |
Visualizations
Caption: Workflow for enhancing the processability of TPPN monomers.
Caption: General curing pathway for TPPN monomers with an amine curing agent.
References
Validation & Comparative
A Comparative Guide to Tetraphenylphthalonitrile for Advanced Research Applications
For Researchers, Scientists, and Drug Development Professionals: An In-depth Analysis and Comparison of Tetraphenylphthalonitrile and its Alternatives.
This guide provides a comprehensive characterization and analysis of this compound (TPPN), a high-performance aromatic nitrile. Its properties are compared with a notable alternative, 4,5-bis(4-biphenyloxy)phthalonitrile, to offer researchers and drug development professionals a clear perspective on its potential applications. This document outlines key experimental data, detailed methodologies, and visual representations of its synthesis and characterization workflow.
Executive Summary
This compound (TPPN) is a thermally stable molecule with a high melting point, making it a candidate for high-performance polymer applications. Its aromatic structure also serves as a backbone for the synthesis of phthalocyanines, compounds that have been investigated for their potential in photodynamic therapy and as enzyme inhibitors. This guide presents a comparative analysis of TPPN with 4,5-bis(4-biphenyloxy)phthalonitrile, another high-performance phthalonitrile derivative, to highlight the distinct characteristics of each.
Data Presentation: TPPN vs. 4,5-bis(4-biphenyloxy)phthalonitrile
| Property | This compound (TPPN) | 4,5-bis(4-biphenyloxy)phthalonitrile |
| Molecular Formula | C₃₂H₂₀N₂ | C₃₂H₂₀N₂O₂ |
| Molecular Weight | 432.52 g/mol | 464.51 g/mol |
| Melting Point | >300 °C | 234-236 °C |
| Synthesis Method | Reaction of tetracyanobenzene with a phenyl Grignard reagent. | Nucleophilic substitution of 4,5-dichlorophthalonitrile with 4-phenylphenol. |
| Key FTIR Peaks (cm⁻¹) | ~2220-2230 (C≡N stretch), ~3050 (Ar C-H stretch), ~1400-1600 (Ar C=C stretch) | ~2225 (C≡N stretch), ~1240 (Ar-O-Ar stretch), ~3050 (Ar C-H stretch), ~1450-1600 (Ar C=C stretch) |
| ¹H NMR (ppm) | Complex multiplet in the aromatic region (δ 7.0-8.0) | Multiplets in the aromatic region (δ 7.1-7.8) |
| ¹³C NMR (ppm) | Signals in the aromatic region (δ 110-150), nitrile carbon signal | Signals in the aromatic region (δ 115-160), nitrile carbon signal |
| Thermal Stability (TGA) | High decomposition temperature | High decomposition temperature |
Experimental Protocols
Synthesis of this compound (TPPN)
Materials: Tetracyanobenzene, Phenylmagnesium bromide (or other phenyl Grignard reagent), anhydrous tetrahydrofuran (THF), hydrochloric acid, diethyl ether.
Procedure:
-
A solution of tetracyanobenzene in anhydrous THF is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).
-
The flask is cooled in an ice bath.
-
A solution of phenylmagnesium bromide in THF is added dropwise to the tetracyanobenzene solution with constant stirring.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
The reaction is quenched by the slow addition of dilute hydrochloric acid.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Characterization Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz) using a suitable deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. For sample preparation, dissolve 5-10 mg of the compound in approximately 0.6 mL of the deuterated solvent.[1][2]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectra are obtained using a spectrometer in the range of 4000-400 cm⁻¹. Solid samples can be prepared as potassium bromide (KBr) pellets or analyzed using an attenuated total reflectance (ATR) accessory.[3][4][5]
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis absorption spectra are recorded on a spectrophotometer in a suitable solvent (e.g., dichloromethane or THF) using a quartz cuvette. The concentration of the sample solution should be adjusted to obtain absorbance values within the linear range of the instrument.[6][7]
-
Thermogravimetric Analysis (TGA): TGA is performed using a thermogravimetric analyzer. A small sample (5-10 mg) is heated in a crucible under a controlled atmosphere (e.g., nitrogen or air) at a specified heating rate (e.g., 10 °C/min). The weight loss of the sample is recorded as a function of temperature.[8][9]
-
Differential Scanning Calorimetry (DSC): DSC analysis is carried out using a differential scanning calorimeter. A small, weighed sample is sealed in an aluminum pan and heated and/or cooled at a controlled rate under a nitrogen atmosphere. The heat flow to or from the sample is measured relative to an empty reference pan.[10][11][12][13]
Visualizing the Workflow
The following diagrams illustrate the synthesis and characterization workflow for this compound.
Applications in Drug Development
While direct applications of this compound in pharmaceuticals are not widely documented, the core phthalonitrile structure is of significant interest to drug development professionals. Phthalonitrile derivatives are precursors to phthalocyanines, which are being actively investigated in several therapeutic areas:
-
Photodynamic Therapy (PDT): Phthalocyanines are excellent photosensitizers. When activated by light of a specific wavelength, they can generate reactive oxygen species that are toxic to cancer cells, forming the basis of PDT.[14][15][16][17] The substituents on the phthalonitrile precursor can be tailored to modulate the photophysical and biological properties of the resulting phthalocyanine, such as its solubility and cellular uptake.
-
Enzyme Inhibition: Certain phthalonitrile and phthalocyanine derivatives have demonstrated inhibitory activity against various enzymes. For example, some have been shown to inhibit acetylcholinesterase and urease, enzymes implicated in Alzheimer's disease and Helicobacter pylori infections, respectively.[3][18][19] Others have shown inhibitory effects on carbonic anhydrase and paraoxonase.[4] The rigid, planar structure of the phthalocyanine macrocycle can serve as a scaffold for designing specific enzyme inhibitors.
The synthesis of novel phthalonitrile derivatives, such as TPPN, provides a platform for developing new phthalocyanine-based therapeutic agents with potentially enhanced efficacy and selectivity. Further research into the biological activities of TPPN and its derivatives is warranted to explore their full potential in drug discovery.
References
- 1. Synthesis, FTIR, 13C-NMR and Temperature-Dependent 1H‑NMR Characteristics of Bis-naphthalimide Derivatives [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Urease and acetylcholinesterase enzyme inhibitor novel phthalonitrile azo compounds | AVESİS [avesis.erdogan.edu.tr]
- 4. worldscientific.com [worldscientific.com]
- 5. researchgate.net [researchgate.net]
- 6. ossila.com [ossila.com]
- 7. researchgate.net [researchgate.net]
- 8. fpe.umd.edu [fpe.umd.edu]
- 9. TGA/DSC [sites.mpip-mainz.mpg.de]
- 10. mt.com [mt.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. tainstruments.com [tainstruments.com]
- 13. Spectroscopy. IR spectroscopy, DSC, TGA [researchpark.spbu.ru]
- 14. researchgate.net [researchgate.net]
- 15. rrp.nipne.ro [rrp.nipne.ro]
- 16. Photodynamic Therapy in the Treatment of Cancer—The Selection of Synthetic Photosensitizers [mdpi.com]
- 17. The unique features and promises of phthalocyanines as advanced photosensitisers for photodynamic therapy of cancer - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 18. tandfonline.com [tandfonline.com]
- 19. researchgate.net [researchgate.net]
A Comparative Guide to Tetraphenylphthalonitrile and Other Phthalonitrile Monomers for High-Temperature Applications
For Researchers, Scientists, and Drug Development Professionals
The demand for high-performance polymers capable of withstanding extreme temperatures has driven significant research into advanced thermosetting resins. Among these, phthalonitriles have emerged as a promising class of materials due to their exceptional thermal and oxidative stability, low moisture absorption, and inherent fire resistance.[1] This guide provides a comparative analysis of tetraphenylphthalonitrile versus other common phthalonitrile monomers, offering a valuable resource for material selection in demanding high-temperature applications.
Performance Comparison of Phthalonitrile Monomers
The selection of a phthalonitrile monomer is critical in determining the final properties of the cured polymer. Factors such as the chemical structure of the monomer's backbone significantly influence the glass transition temperature (Tg), thermal decomposition temperature (Td), and mechanical performance of the resulting thermoset. The following table summarizes key performance data for polymers derived from tetraphenylsilane-containing phthalonitrile and other commonly used phthalonitrile monomers.
| Monomer Type | Glass Transition Temperature (Tg) (°C) | 5% Weight Loss Temperature (Td5) (°C) in N2 | 5% Weight Loss Temperature (Td5) (°C) in Air | Flexural Strength (MPa) | Storage Modulus (GPa) |
| Tetraphenylsilane-containing Phthalonitrile | 290–325[2] | 519–526[2] | 482–497[2] | - | - |
| Bisphenol A-based Phthalonitrile | >350[2] | - | - | - | 3.66[2] |
| Resorcinol-based Phthalonitrile | >400[3] | - | - | - | - |
| 4,4'-Bis(3,4-dicyanophenoxy)biphenyl | >350 (post-cured >350°C)[4] | ~500[4] | - | 80–120[4] | - |
| 2,2-Bis[4-(3,4-dicyanophenoxy)phenyl]propane | >350 (post-cured >350°C)[4] | ~500[4] | - | 80–120[4] | - |
| 2,2-Bis[4-(3,4-dicyanophenoxy)phenyl]hexafluoropropane | >350 (post-cured >350°C)[4] | ~500[4] | >500[4] | 80–120[4] | - |
Experimental Protocols
Detailed and consistent experimental procedures are crucial for the accurate comparison of material properties. Below are generalized protocols for the synthesis, curing, and characterization of phthalonitrile-based resins, based on common laboratory practices.
Synthesis of Phthalonitrile Monomers
A common route for synthesizing diaryl ether-linked phthalonitrile monomers involves a nucleophilic aromatic substitution reaction.
Example: Synthesis of Bisphenol A-based Phthalonitrile
-
Materials: Bisphenol A, 4-nitrophthalonitrile, potassium carbonate (K2CO3), N,N-dimethylformamide (DMF), toluene.
-
Procedure:
-
To a flask equipped with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap, add Bisphenol A, K2CO3, DMF, and toluene.
-
Heat the mixture to reflux to azeotropically remove water.
-
After removing toluene, cool the reaction mixture and add 4-nitrophthalonitrile.
-
Heat the reaction mixture under a nitrogen atmosphere.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water to precipitate the product.
-
Filter, wash the precipitate with water and ethanol, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., acetonitrile) to obtain the pure monomer.
-
Curing of Phthalonitrile Resins
The curing of phthalonitrile monomers into a crosslinked network is typically achieved through thermal polymerization, often with the aid of a curing agent.
-
Materials: Phthalonitrile monomer, curing agent (e.g., an aromatic amine such as 1,3-bis(3-aminophenoxy)benzene (m-APB)).
-
Procedure:
-
Melt the phthalonitrile monomer in a reaction vessel.
-
Add the curing agent to the molten monomer and stir until a homogeneous mixture is obtained.
-
Degas the mixture under vacuum to remove any entrapped air or volatiles.
-
Pour the resin mixture into a preheated mold.
-
Cure the resin in a programmable oven using a multi-step curing cycle. A typical cycle might be:
-
Heat to 250°C and hold for 2 hours.
-
Ramp to 300°C and hold for 4 hours.
-
Ramp to 350°C and hold for 8 hours.
-
-
Post-cure at a higher temperature (e.g., 375-400°C) to enhance the crosslink density and thermal properties.[4]
-
Characterization of Cured Polymers
Standard thermal and mechanical analysis techniques are employed to evaluate the properties of the cured phthalonitrile polymers.
-
Thermogravimetric Analysis (TGA):
-
Purpose: To determine the thermal stability and decomposition temperature of the polymer.
-
Procedure: A small sample of the cured polymer is heated in a TGA instrument at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air). The weight loss of the sample is recorded as a function of temperature. The 5% weight loss temperature (Td5) is a common metric for thermal stability.
-
-
Dynamic Mechanical Analysis (DMA):
-
Purpose: To measure the viscoelastic properties of the polymer, including the glass transition temperature (Tg) and storage modulus.
-
Procedure: A rectangular specimen of the cured polymer is subjected to a sinusoidal oscillating stress in a DMA instrument. The temperature is ramped at a constant rate (e.g., 3°C/min), and the storage modulus, loss modulus, and tan delta are recorded. The peak of the tan delta curve is often used to determine the Tg.
-
-
Mechanical Testing:
-
Purpose: To evaluate the mechanical strength of the polymer.
-
Procedure: Standard test specimens are prepared from the cured polymer. Flexural strength is commonly measured using a three-point bending test according to ASTM standards.
-
Visualizing the Selection Process
The choice of a suitable phthalonitrile monomer for a specific high-temperature application depends on a variety of factors. The following diagram illustrates a logical workflow for this selection process.
Caption: Workflow for selecting a phthalonitrile monomer.
Signaling Pathways in Curing
The curing of phthalonitrile resins involves complex chemical reactions that lead to the formation of a highly crosslinked aromatic network. The process is typically initiated by a curing agent and proceeds through the formation of various heterocyclic structures, such as triazine and phthalocyanine rings. This network formation is responsible for the exceptional thermal stability of the final polymer.
Caption: Simplified phthalonitrile curing pathway.
References
Spectroscopic Analysis for the Confirmation of Phthalonitrile Structures: A Comparative Guide
In the field of materials science and drug development, the precise structural confirmation of synthesized organic molecules is paramount. Phthalonitrile derivatives, precursors to phthalocyanines, are of significant interest due to their diverse applications. This guide provides a comparative spectroscopic analysis of two such derivatives, 4,5-diphenylphthalonitrile and 4-tert-butylphthalonitrile, to illustrate the use of modern analytical techniques in unequivocally determining their chemical structures. While the initial focus of this guide was the more complex tetraphenylphthalonitrile, the lack of a complete, publicly available spectroscopic dataset for this molecule has led to the selection of the closely related and well-characterized 4,5-diphenylphthalonitrile for a more robust and data-driven comparison.
Comparative Spectroscopic Data
The structural differences between 4,5-diphenylphthalonitrile, with its aromatic phenyl substituents, and 4-tert-butylphthalonitrile, bearing an aliphatic tert-butyl group, give rise to distinct spectroscopic signatures. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, FTIR, Mass Spectrometry, and UV-Vis spectroscopy.
Table 1: ¹H and ¹³C NMR Spectroscopic Data
| Parameter | 4,5-Diphenylphthalonitrile | 4-tert-Butylphthalonitrile |
| ¹H NMR (ppm) | 7.85 (s, 2H, Ar-H), 7.50-7.30 (m, 10H, Ar-H) | 7.89 (d, 1H, J=8.2 Hz, Ar-H), 7.83 (s, 1H, Ar-H), 7.68 (d, 1H, J=8.2 Hz, Ar-H), 1.35 (s, 9H, C(CH₃)₃) |
| ¹³C NMR (ppm) | 145.1, 137.5, 133.2, 130.5, 129.2, 128.8, 116.8, 115.5 | 157.8, 133.5, 132.8, 127.1, 117.0, 116.5, 114.2, 35.8, 31.0 |
Table 2: FTIR, Mass Spectrometry, and UV-Vis Spectroscopic Data
| Parameter | 4,5-Diphenylphthalonitrile | 4-tert-Butylphthalonitrile |
| FTIR (cm⁻¹) | ~3060 (Ar C-H str), ~2225 (C≡N str), ~1600, 1490, 1445 (Ar C=C str) | ~2965 (Alkyl C-H str), ~2230 (C≡N str), ~1605, 1480 (Ar C=C str) |
| Mass Spec (m/z) | [M]⁺: 280.10 | [M+H]⁺: 185.13 |
| UV-Vis (λmax, nm) | ~250, ~310 | ~245, ~285, ~295 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. The following are representative protocols for the spectroscopic analyses discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a 300 or 500 MHz spectrometer. Samples are dissolved in an appropriate deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard (0.00 ppm). For ¹H NMR, chemical shifts are reported in parts per million (ppm) downfield from TMS. For ¹³C NMR, the solvent peak is often used as a reference.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectra are commonly obtained using an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample is placed directly on the ATR crystal, and pressure is applied to ensure good contact. The spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. The data is typically presented as transmittance (%) or absorbance.
Mass Spectrometry (MS)
High-resolution mass spectra can be acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. Samples are dissolved in a suitable solvent, such as acetonitrile or methanol, and introduced into the mass spectrometer via direct infusion or after liquid chromatography separation. The data is collected in positive or negative ion mode, and the mass-to-charge ratio (m/z) of the molecular ion is determined.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis absorption spectra are recorded on a dual-beam spectrophotometer. The sample is dissolved in a UV-grade solvent, such as dichloromethane or chloroform, to a concentration of approximately 10⁻⁵ M. The solution is placed in a quartz cuvette with a 1 cm path length, and the absorbance is measured over a wavelength range of 200-800 nm.
Workflow for Spectroscopic Structure Confirmation
The logical progression of spectroscopic analyses for the confirmation of a chemical structure is illustrated in the following diagram.
A Comparative Guide to the Mechanical Performance of Tetraphenylphthalonitrile (TPPN)-Based Composites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the mechanical properties of Tetraphenylphthalonitrile (TPPN)-based composites against other high-performance polymer matrix alternatives, including epoxy and polyimide composites. The data presented is compiled from various research sources to offer an objective overview for material selection in demanding applications.
Performance Comparison: TPPN vs. Alternatives
Carbon Fiber Reinforced Composites
| Material System | Reinforcement | Tensile Strength (MPa) | Tensile Modulus (GPa) | Flexural Strength (MPa) | Flexural Modulus (GPa) | Interlaminar Shear Strength (ILSS) (MPa) |
| TPPN-based | Carbon Fiber | Data not readily available | Data not readily available | Data not readily available | Data not readily available | Data not readily available |
| High-Performance Epoxy | Standard Carbon Fiber (Fabric) | 600 | 70 | 570 | - | 90 |
| High-Performance Epoxy | High Modulus Carbon Fiber (Fabric) | 350 | 85 | 150 | - | 35 |
| High-Performance Epoxy | Standard Carbon Fiber (Unidirectional) | 1500 | 135 | 1200 | - | 70 |
| Polyimide-based | Carbon Fiber | ~1185 | ~72 | ~1364.5 | ~76.1 | - |
Glass Fiber Reinforced Composites
| Material System | Reinforcement | Tensile Strength (MPa) | Tensile Modulus (GPa) | Flexural Strength (MPa) | Flexural Modulus (GPa) | Interlaminar Shear Strength (ILSS) (MPa) |
| TPPN-based | E-Glass Fiber | - | - | 668 - 946 | - | 84.6 - 86 |
| High-Performance Epoxy | E-Glass Fiber (Fabric) | 440 | 25 | 425 | - | 40 |
| High-Performance Epoxy | E-Glass Fiber (Unidirectional) | 1000 | 40 | 600 | - | 40 |
| Polyester-based | E-Glass Fiber (Random Mat) | 28.25 - 78.83 | - | 44.65 - 119.23 | - | - |
Experimental Protocols
The following are detailed methodologies for the key mechanical tests cited in this guide, based on internationally recognized ASTM standards.
Tensile Testing (ASTM D3039)
The in-plane tensile properties of polymer matrix composites are determined using this method.[1][2][3]
-
Specimen Preparation: A thin, flat strip of the composite material with a constant rectangular cross-section is prepared. The typical dimensions are 25 mm in width and 250 mm in length.[1] End tabs may be bonded to the specimen to prevent gripping-induced damage.
-
Test Procedure:
-
The specimen is mounted into the grips of a universal testing machine.
-
A controlled tensile force is applied to the specimen at a constant crosshead speed, typically 2 mm/min, to ensure failure occurs within 1 to 10 minutes.[1][2]
-
Strain is measured using an extensometer or strain gauges.
-
The load and elongation are recorded until the specimen fails.
-
-
Data Analysis: The recorded data is used to generate a stress-strain curve, from which the ultimate tensile strength, tensile modulus, and strain to failure are determined.
Flexural Testing (ASTM D790)
This test method is used to determine the flexural properties of plastics and polymer composites.[4][5]
-
Specimen Preparation: A rectangular bar of the composite material is prepared. Standard dimensions are typically 12.7 mm in width, 3.2 mm in thickness, and 127 mm in length.
-
Test Procedure:
-
Data Analysis: The load-deflection data is used to calculate the flexural strength and flexural modulus.
Short-Beam Shear (SBS) Testing (ASTM D2344)
This method is used to determine the short-beam strength of polymer matrix composite materials, which provides an indication of the interlaminar shear strength.[8][9]
-
Specimen Preparation: A short, rectangular beam is machined from a flat or curved laminate. The specimen thickness is typically up to 6.00 mm.
-
Test Procedure:
-
The specimen is placed on two supports in a three-point bending fixture. The span-to-thickness ratio is small, typically 4:1, to promote interlaminar shear failure.
-
A load is applied to the center of the specimen at a constant rate of 1.0 mm/min until failure occurs.[9]
-
-
Data Analysis: The short-beam shear strength is calculated from the maximum load recorded during the test.
Visualizing the Experimental Workflow
The following diagram illustrates the logical workflow from material selection to data analysis in the mechanical testing of composites.
Caption: Workflow for mechanical testing of composites.
References
- 1. worthyhardware.com [worthyhardware.com]
- 2. High Temperature Polymer Matrix Composites [petroceramics.com]
- 3. High Temperature Composites – Zehnder Research Group [zehnder.mae.cornell.edu]
- 4. Research Portal [scholarship.libraries.rutgers.edu]
- 5. researchgate.net [researchgate.net]
- 6. Thermal and Mechanical Characterization of Epoxy/Polyimide Blends via Postcuring Process [mdpi.com]
- 7. ntrs.nasa.gov [ntrs.nasa.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Thermo-Oxidative Stability of Phthalonitrile Polymers
For Researchers, Scientists, and Drug Development Professionals
Phthalonitrile polymers are a class of high-performance thermosetting resins renowned for their exceptional thermal and oxidative stability, making them prime candidates for applications in aerospace, electronics, and other demanding fields.[1] Their highly cross-linked, heterocyclic aromatic structure contributes to their remarkable retention of mechanical properties at elevated temperatures. This guide provides an objective comparison of the thermo-oxidative stability of various phthalonitrile-based polymers, supported by experimental data from peer-reviewed literature.
Quantitative Comparison of Thermo-Oxidative Stability
The thermo-oxidative stability of polymers is primarily evaluated using thermogravimetric analysis (TGA), which measures the weight loss of a material as a function of temperature in a controlled atmosphere (typically air or nitrogen). Key metrics include the temperature at 5% weight loss (Td5), which indicates the onset of significant decomposition, and the char yield, the percentage of material remaining at a high temperature (e.g., 800 °C or 1000 °C), which signifies the material's resistance to complete combustion.
The following table summarizes the thermo-oxidative stability data for several phthalonitrile polymer systems.
| Polymer System | Curing/Modification Agent | Atmosphere | Td5 (°C) | Char Yield (%) @ Temperature (°C) | Reference |
| Biphenyl Phthalonitrile (BPh) Prepolymer (BPh-Q15) | 1,7-bis(hydroxymethyl)-m-carborane (QCB) | Air | 597 | 48.4 @ 1000 | [2] |
| Biphenyl Phthalonitrile (BPh) Prepolymer (BPh-B) | Bisphenol A (BPA) | Air | - | Completely burned out | [2] |
| Resorcinol-based Phthalonitrile (DPPH) | TPPA-Ph | Air | >530 | - | [3] |
| Aromatic Ether-Linked Phthalonitrile (7a) | p-BAPS | Air | 550 (95% weight retention) | - | [4] |
| Aromatic Ether-Linked Phthalonitrile (7b) | p-BAPS | Air | 535 (95% weight retention) | - | [4] |
| Cyclotriphosphazene-containing Phthalonitrile (CTP-PN) | Self-cured | N2 | 405 | >70 @ 800 | [5] |
| Bisphenol A-based Phthalonitrile | Cured at 280 °C | - | 430 | 61.4 @ 800 | [5] |
| Resorcinol-based Phthalonitrile | Cured at 375 °C | - | 475 | 72 @ 800 | [5] |
| Epoxy/Phthalonitrile Blend (EDS30) | DDS | N2 | 390.2 | 59.6 @ 800 | [1] |
| Neat Epoxy (ED) | DDS | N2 | 363 | 16 @ 800 | [1] |
Experimental Protocols
The data presented in this guide is primarily derived from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These techniques are standard for characterizing the thermal properties of polymers.[6][7][8]
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition characteristics of a polymer by measuring its mass change as a function of temperature in a controlled atmosphere.[9][10]
Typical Protocol:
-
Sample Preparation: A small amount of the cured polymer sample (typically 3-5 mg) is placed in a TGA pan, often made of platinum or aluminum.[11]
-
Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen) to establish a stable baseline.
-
Heating Program: The sample is heated at a constant rate, commonly 10 °C/min or 20 °C/min, over a specified temperature range (e.g., from room temperature to 1000 °C).[10][11]
-
Atmosphere Control: The experiment can be conducted under an inert atmosphere (nitrogen) to assess thermal stability or in an oxidative atmosphere (air) to evaluate thermo-oxidative stability. For thermo-oxidative tests, the gas is typically switched from nitrogen to air at the beginning or at a specific temperature.[11]
-
Data Analysis: The resulting TGA curve plots the percentage of weight loss against temperature. From this curve, key parameters such as the onset of decomposition (Td-onset) and the temperature at 5% weight loss (Td5) are determined. The percentage of remaining mass at the end of the experiment is recorded as the char yield.
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow into or out of a sample as it is subjected to a controlled temperature program. This provides information about thermal transitions such as the glass transition temperature (Tg), melting, and crystallization.[7][12]
Typical Protocol:
-
Sample Preparation: A small, precisely weighed sample (typically 5-10 mg) of the polymer is encapsulated in a DSC pan (commonly aluminum). An empty, sealed pan is used as a reference.
-
Instrument Setup: The DSC cell is purged with an inert gas.
-
Heating and Cooling Program: The sample and reference are subjected to a controlled temperature program, which often includes heating and cooling cycles at a specified rate (e.g., 10 °C/min).
-
Data Analysis: The DSC thermogram plots the differential heat flow against temperature. The glass transition temperature (Tg) is observed as a step change in the baseline.
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of a typical experiment to assess the thermo-oxidative stability of a phthalonitrile polymer.
Caption: Workflow for Thermo-oxidative Stability Testing.
Signaling Pathways and Degradation Mechanisms
The thermal degradation of phthalonitrile polymers is a complex process. In an inert atmosphere, it generally proceeds through a three-stage mechanism. The initial stage involves the release of trapped gases and decomposition of intermediate species. The second and major stage is the decomposition of the polymer backbone, leading to the generation of various gaseous products. The final stage is carbonization, resulting in a stable, nitrogen-containing graphite-like char. [No source]
Under thermo-oxidative conditions, the degradation is accelerated by the presence of oxygen. The specific degradation pathways can be influenced by the chemical structure of the phthalonitrile monomer and any additives or curing agents used. For instance, the incorporation of elements like silicon or phosphorus can alter the degradation mechanism and enhance the formation of a protective char layer.
Caption: Simplified Phthalonitrile Degradation Pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. resolvemass.ca [resolvemass.ca]
- 8. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]
- 9. researchgate.net [researchgate.net]
- 10. fiveable.me [fiveable.me]
- 11. TGA and DSC ppt | PPTX [slideshare.net]
- 12. DSC Analysis of Polymers | Thermal | EAG Laboratories [eag.com]
A Comparative Guide to the Dielectric Properties of Tetraphenylphthalonitrile Resins for Researchers and Drug Development Professionals
An in-depth analysis of Tetraphenylphthalonitrile (TPPN) resins reveals their competitive standing among high-performance thermosetting polymers, offering a unique combination of thermal stability and desirable dielectric properties crucial for advanced applications in electronics and aerospace. This guide provides a comparative overview of TPPN resins against other leading high-temperature polymers, including bismaleimides (BMI), polyimides (PI), and cyanate esters (CE), supported by experimental data to inform material selection for demanding environments.
This compound (TPPN) resins are a class of high-performance thermosetting polymers known for their exceptional thermal and oxidative stability. These characteristics make them suitable for applications requiring robust materials that can withstand extreme temperatures and harsh chemical environments. In addition to their thermal resilience, the dielectric properties of TPPN resins are of significant interest for advanced electronics, particularly in high-frequency applications where low signal loss and high insulation capabilities are paramount. This guide will delve into the dielectric and thermal properties of TPPN resins and provide a direct comparison with other well-established high-performance resins.
Comparative Analysis of Key Performance Metrics
To provide a clear and objective comparison, the following tables summarize the key dielectric, thermal, and mechanical properties of TPPN resins alongside bismaleimides, polyimides, and cyanate esters.
| Property | This compound (TPPN) Resin (modified) | Bismaleimide (BMI) Resin | Polyimide (PI) Film | Cyanate Ester (CE) Resin |
| Dielectric Constant (at 1 MHz) | 3.51[1] | 3.0 - 4.48[2][3] | 2.9 - 3.48[4][5] | ~2.9 |
| Dissipation Factor (at 1 MHz) | 0.008[1] | 0.0027 - 0.0098[2][3] | 0.01 - 0.03[5] | < 0.0057[6] |
| Glass Transition Temperature (Tg) | 325 - 333 °C[1] | ~250 °C | >360 °C | >200 °C[6] |
| Decomposition Temperature (TGA, 5% weight loss) | >450 °C | 427 - 457 °C[7] | >454 °C[4] | ~450 °C[6][8] |
Note: Data for a modified benzoxazine-phthalonitrile resin is used as a proxy for TPPN due to the limited availability of specific TPPN dielectric data.
Experimental Protocols
The data presented in this guide is based on standardized experimental methodologies to ensure accuracy and comparability.
Dielectric Property Measurement (ASTM D150)
The dielectric constant and dissipation factor of the resin samples are determined according to the ASTM D150 standard test method. This procedure involves placing a flat sample of the cured resin between two electrodes in a controlled environment. An LCR meter or an impedance analyzer is used to measure the capacitance and conductance of the material over a range of frequencies, typically from 1 kHz to 1 MHz. The dielectric constant is calculated from the measured capacitance, the sample dimensions, and the capacitance of the electrodes in a vacuum. The dissipation factor, which represents the energy loss within the material, is also determined from the measurements.
Thermal Stability Assessment (Thermogravimetric Analysis - TGA)
Thermogravimetric analysis is employed to evaluate the thermal stability of the cured resins. A small, precisely weighed sample of the material is placed in a TGA instrument. The sample is then heated at a constant rate, typically 10 °C/min, in a controlled atmosphere (e.g., nitrogen or air). The TGA instrument continuously measures the weight of the sample as a function of temperature. The decomposition temperature is typically reported as the temperature at which a 5% weight loss occurs (Td5).
Chemical Structures and Curing Mechanisms
The performance of these high-temperature resins is intrinsically linked to their molecular structure and the cross-linked network formed during curing.
Figure 1: Chemical structures of the monomer precursors for the compared high-performance resins.
The curing of these resins involves complex chemical reactions that result in highly cross-linked, three-dimensional networks, which are responsible for their exceptional thermal and mechanical properties.
Curing Pathways
Figure 2: Simplified representation of the curing pathways for each class of high-performance resin.
The curing of phthalonitrile resins, including TPPN, is typically initiated by the addition of an aromatic amine curing agent at elevated temperatures. This process leads to the formation of a highly stable network composed of triazine and phthalocyanine rings. Bismaleimide resins cure through addition reactions such as Michael addition and Diels-Alder, which do not produce volatile byproducts. Polyimides are generally formed through a two-step process involving the formation of a polyamic acid precursor followed by thermal or chemical imidization, which eliminates water. Cyanate esters undergo a cyclotrimerization reaction to form a polycyanurate network, a process that can be accelerated by heat or catalysts.[8]
Conclusion
This compound resins, and phthalonitriles in general, present a compelling option for applications demanding superior thermal stability. While specific dielectric data for neat TPPN resin is not widely published, analysis of closely related modified phthalonitrile systems suggests competitive dielectric properties, including a moderate dielectric constant and a low dissipation factor.[1] When compared to established high-performance polymers like bismaleimides, polyimides, and cyanate esters, TPPN-based resins offer a distinct advantage in their exceptionally high thermal and oxidative stability. However, the processing of phthalonitrile resins can be more challenging due to their high melting points and the need for high curing temperatures.
For researchers and professionals in drug development and other high-tech fields, the choice of resin will depend on the specific requirements of the application. For components exposed to the most extreme temperatures, TPPN and other phthalonitrile resins are strong contenders. For applications where ease of processing and a balance of properties are critical, BMI, PI, and CE resins remain excellent choices. This guide provides the foundational data and understanding to navigate these material selection decisions effectively.
References
- 1. mdpi.com [mdpi.com]
- 2. dl.asminternational.org [dl.asminternational.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. DSpace [dr.lib.iastate.edu]
- 6. revmaterialeplastice.ro [revmaterialeplastice.ro]
- 7. rosap.ntl.bts.gov [rosap.ntl.bts.gov]
- 8. jlinlab.ecust.edu.cn [jlinlab.ecust.edu.cn]
Tetraphenylphthalonitrile: A High-Performance Polymer for Extreme Environments
A comparative guide for researchers, scientists, and drug development professionals.
In the demanding landscape of advanced materials, Tetraphenylphthalonitrile (TPN) and its derivatives are emerging as robust candidates for applications in extreme environments. Exhibiting exceptional thermal stability, mechanical strength, and chemical resistance, TPN-based polymers offer a compelling alternative to traditional high-performance materials. This guide provides an objective comparison of TPN's performance with other leading polymers, supported by experimental data, to assist researchers in material selection for challenging applications.
Performance Under Extreme Thermal Stress
The defining characteristic of TPN-based polymers is their remarkable ability to withstand high temperatures. This is attributed to the highly cross-linked, aromatic network that forms during curing.
Thermal Stability Data
| Material | Decomposition Temperature (Td5% in N₂) (°C) | Glass Transition Temperature (Tg) (°C) |
| TPN Polymer (TDPE) | Not explicitly stated, but exhibits excellent thermal stability | > 380[1] |
| Cyclotriphosphazene-containing Phthalonitrile | 405[2] | Not Reported |
| PEEK | ~500 | 143 |
| Polyimide (Kapton-type) | >500 | 300-400 |
| Polyphenylene Sulfide (PPS) | ~500 | 85-95 |
Note: Td5% refers to the temperature at which 5% weight loss is observed, a common metric for thermal stability.
Mechanical Integrity in Demanding Conditions
TPN-based polymers not only endure extreme heat but also maintain their structural integrity under significant mechanical stress.
Mechanical Properties
| Material | Storage Modulus (GPa) | Tensile Strength (MPa) | Flexural Strength (MPa) |
| TPN Polymer (TDPE) | 3.7[1] | Not Reported | Not Reported |
| PEEK | ~3.6 | 90-100 | 140-170 |
| Polyimide (generic) | 2.5-3.5 | 75-120 | 100-150 |
| PPS (40% glass filled) | ~10 | 135 | 200 |
Resistance to Harsh Chemical Environments
Chemical Resistance Overview
| Material | Acids | Bases | Organic Solvents |
| TPN Polymer | Expected to be high | Expected to be high | Expected to be high |
| PEEK | Excellent | Excellent | Excellent |
| Polyimide | Good to Excellent | Fair to Good | Good to Excellent |
| PPS | Excellent | Excellent | Excellent |
Experimental Protocols
The data presented in this guide is derived from standard materials testing methodologies. Below are outlines of the key experimental protocols.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability of the polymer by measuring its weight change as a function of temperature in a controlled atmosphere.
Typical Protocol:
-
A small sample of the polymer (typically 5-10 mg) is placed in a high-purity alumina or platinum crucible.
-
The crucible is placed in the TGA furnace.
-
The furnace is heated at a constant rate, commonly 10 °C/min, under a continuous flow of an inert gas, such as nitrogen, to prevent oxidation.
-
The weight of the sample is continuously monitored and recorded as the temperature increases.
-
The Td5% is determined as the temperature at which the sample has lost 5% of its initial weight.
Dynamic Mechanical Analysis (DMA)
Objective: To measure the mechanical properties of the polymer as a function of temperature, providing information on stiffness (storage modulus) and damping properties (loss modulus), as well as the glass transition temperature (Tg).
Typical Protocol:
-
A rectangular specimen of the polymer with precise dimensions is prepared.
-
The specimen is clamped in the DMA instrument, typically in a single or dual cantilever configuration.
-
A sinusoidal stress is applied to the sample at a fixed frequency while the temperature is ramped at a controlled rate (e.g., 3-5 °C/min).
-
The instrument measures the resulting strain and the phase lag between the stress and strain.
-
The storage modulus, loss modulus, and tan delta (loss modulus/storage modulus) are calculated as a function of temperature. The peak of the tan delta curve is often used to determine the Tg.
Chemical Resistance Testing (Immersion Method based on ASTM D543)
Objective: To evaluate the resistance of the polymer to various chemical reagents.
Typical Protocol:
-
Standardized test specimens of the polymer are prepared.
-
The initial weight and dimensions of the specimens are accurately measured.
-
The specimens are fully immersed in the chemical reagent at a specified temperature for a defined period (e.g., 24 hours, 7 days, or longer).
-
After the immersion period, the specimens are removed, cleaned, and dried.
-
The final weight and dimensions are measured, and any changes in appearance (e.g., swelling, discoloration, cracking) are noted.
-
Mechanical properties, such as tensile strength or flexural strength, may be measured after immersion and compared to the properties of unexposed specimens to quantify the effect of the chemical exposure.
Visualizing the Synthesis and Curing Process
The exceptional properties of TPN-based polymers originate from their molecular structure and the robust network formed during polymerization.
Caption: Curing of this compound.
The curing process, typically initiated by heat in the presence of a curing agent, transforms the TPN monomers into a highly stable, three-dimensional polymer network. This network structure is the foundation of the material's outstanding performance in extreme environments.
Logical Workflow for Material Performance Evaluation
The selection of a high-performance polymer for a specific application requires a systematic evaluation of its key properties.
Caption: Material performance evaluation workflow.
This workflow illustrates the logical progression from polymer synthesis and curing to rigorous performance testing and comparative analysis, culminating in an informed material selection for the target application.
References
Validating the Purity of Synthesized Tetraphenylphthalonitrile: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of high-purity chemical compounds is a cornerstone of reliable and reproducible research, particularly in the fields of materials science and drug development. Tetraphenylphthalonitrile, a precursor to high-performance phthalocyanine polymers, is valued for its exceptional thermal and oxidative stability. However, achieving the requisite purity of this monomer is critical to ensure the desired properties of the final polymer. This guide provides a comparative overview of the methods used to validate the purity of synthesized this compound, with a practical comparison to a common alternative high-performance thermosetting resin precursor, N,N'-(4,4'-diphenylmethane)bismaleimide (BMI).
Comparative Purity Analysis
Validating the purity of synthesized this compound and its alternatives involves a suite of analytical techniques. The choice of method depends on the expected impurities and the desired level of accuracy. Below is a summary of common techniques and the typical purity levels achieved for both this compound and BMI.
| Analytical Technique | This compound | N,N'-(4,4'-diphenylmethane)bismaleimide (BMI) |
| High-Performance Liquid Chromatography (HPLC) | > 99% (with optimization) | 98.3%[1] |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Capable of high accuracy | High purity confirmed by 1H-NMR[2] |
| Mass Spectrometry (MS) | Identification of trace impurities | - |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Structural confirmation | Structural confirmation[1] |
| Melting Point | Sharp range indicates high purity | 158-160 °C[1], 155-159°C[2] |
Experimental Protocols for Purity Validation
Accurate purity determination relies on well-defined experimental protocols. The following sections detail the methodologies for the key analytical techniques used to assess the purity of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying impurities.
Protocol:
-
Sample Preparation: Accurately weigh and dissolve a sample of the synthesized this compound in a suitable solvent (e.g., acetonitrile or tetrahydrofuran) to a known concentration.
-
Instrumentation: Utilize a high-performance liquid chromatograph equipped with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
-
Analysis: Inject the sample and record the chromatogram. The purity is calculated by the area percentage of the main peak relative to the total area of all peaks.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR provides a direct measure of purity against a certified internal standard.
Protocol:
-
Sample Preparation: Accurately weigh a sample of this compound and a certified internal standard (e.g., maleic anhydride) into an NMR tube. Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃).
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire a ¹H NMR spectrum with a sufficient relaxation delay to ensure full signal relaxation for accurate integration.
-
Analysis: Integrate the characteristic peaks of this compound and the internal standard. The purity is calculated based on the integral ratios, the known molar masses, and the weights of the sample and the standard.
Mass Spectrometry (MS)
MS is highly sensitive for identifying trace impurities based on their mass-to-charge ratio.
Protocol:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent.
-
Instrumentation: Employ a mass spectrometer, often coupled with a chromatographic separation technique like HPLC (LC-MS) or gas chromatography (GC-MS).
-
Ionization: Utilize an appropriate ionization technique, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).
-
Analysis: Acquire the mass spectrum and identify the molecular ions of potential impurities. Fragmentation patterns can provide structural information about the impurities.
Synthesis and Purification Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of this compound, leading to a high-purity product ready for validation.
References
Safety Operating Guide
Proper Disposal of Tetraphenylphthalonitrile: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of tetraphenylphthalonitrile, a compound utilized in various research and development applications, is crucial for maintaining laboratory safety and environmental compliance. This guide provides detailed procedures for its disposal, drawing from safety data sheets of structurally similar compounds and general best practices for chemical waste management.
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure you are wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1] All handling of this compound and its waste should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[1]
Summary of Chemical Properties and Hazards
| Property | Value | Source Compound |
| Physical State | Powder / Solid | 4-Nitrophthalonitrile[2] |
| Appearance | Light yellow | 4-Nitrophthalonitrile[2] |
| Melting Point | 199 - 201 °C (390 - 394 °F) | Terephthalonitrile |
| Hazards | Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1] | Terephthalonitrile[1] |
| Incompatibilities | Strong oxidizing agents, strong acids, strong bases, strong reducing agents.[1] | Terephthalonitrile[1] |
| Hazardous Decomposition Products | Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2), Hydrogen cyanide.[1] | Terephthalonitrile[1] |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is to treat it as hazardous chemical waste. Do not dispose of this chemical down the drain or in the regular trash.[3]
1. Waste Collection and Storage:
-
Container: Use a designated, leak-proof, and chemically compatible container for collecting this compound waste.[3][4][5] The original product container, if empty, can be reused for this purpose.[4]
-
Labeling: Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound".[5] Do not use abbreviations or chemical formulas.[5]
-
Segregation: Store the waste container separately from incompatible materials, such as strong oxidizing agents, acids, and bases.[1][3]
-
Closure: Keep the waste container tightly sealed at all times, except when adding waste.[3][4]
2. Disposal of Contaminated Materials:
-
Labware: Any labware (e.g., glassware, spatulas) that has come into contact with this compound should be decontaminated or disposed of as hazardous waste.[5] If decontamination is not feasible, place the contaminated items in a designated container for solid hazardous waste.[5]
-
Personal Protective Equipment (PPE): Used gloves and other contaminated disposable PPE should be collected in a sealed bag and disposed of as hazardous chemical waste.[6]
3. Arranging for Waste Pickup:
-
Contact Environmental Health and Safety (EHS): Once the waste container is full, or if you have accumulated a significant quantity, contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup and disposal.[3][5] Follow their specific procedures for waste collection and documentation.
4. Empty Container Disposal:
-
Rinsing: To dispose of an empty this compound container, it must be triple-rinsed with a suitable solvent that can dissolve the chemical residue.[5]
-
Rinsate Collection: The rinsate from the first rinse must be collected and disposed of as hazardous waste.[3][5] Subsequent rinsate may also need to be collected, depending on local regulations.
-
Container Disposal: After triple-rinsing and allowing the container to air dry, obliterate or remove the original label.[3] The clean, dry container can then typically be disposed of in the regular trash or recycled, in accordance with your institution's policies.[3][5]
Experimental Workflow for Disposal
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
